Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPDXRXHTUSGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649117 | |
| Record name | tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937729-06-1 | |
| Record name | tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable and commonly employed synthetic pathway for tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate, a valuable spirocyclic diamine building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from the readily available starting material, N-benzyl-4-piperidone. Detailed experimental protocols are provided for each key transformation, and quantitative data is summarized for clarity.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a three-stage process:
-
Construction of the Spirocyclic Diamine Core : This involves a two-step sequence starting with the reductive amination of N-benzyl-4-piperidone with aminoacetonitrile to form an aminonitrile intermediate. Subsequent reductive cyclization of this intermediate yields the protected spirodiamine, 8-benzyl-1,8-diazaspiro[4.5]decane.
-
Deprotection of the Piperidine Nitrogen : The benzyl protecting group is removed from the spirodiamine via catalytic hydrogenation to afford the parent diamine, 1,8-diazaspiro[4.5]decane.
-
Selective Mono-N-Boc Protection : The final step involves the selective protection of one of the secondary amine functionalities of 1,8-diazaspiro[4.5]decane with a tert-butoxycarbonyl (Boc) group using a one-pot mono-protonation and acylation strategy.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |
| 1a | Reductive Amination | N-benzyl-4-piperidone | 2-((1-benzylpiperidin-4-yl)amino)acetonitrile | Aminoacetonitrile hydrochloride, NaBH(OAc)₃, Et₃N | 85-95% |
| 1b | Reductive Cyclization | 2-((1-benzylpiperidin-4-yl)amino)acetonitrile | 8-benzyl-1,8-diazaspiro[4.5]decane | H₂, Raney Nickel or LiAlH₄ | 70-85% |
| 2 | Debenzylation | 8-benzyl-1,8-diazaspiro[4.5]decane | 1,8-diazaspiro[4.5]decane | H₂, Pd/C | >95% |
| 3 | Selective Mono-Boc Protection | 1,8-diazaspiro[4.5]decane | This compound | (Boc)₂O, Me₃SiCl (or HCl) | 80-90% |
Experimental Protocols
Stage 1: Synthesis of 8-benzyl-1,8-diazaspiro[4.5]decane
Step 1a: Reductive Amination of N-benzyl-4-piperidone
-
Materials:
-
N-benzyl-4-piperidone
-
Aminoacetonitrile hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add aminoacetonitrile hydrochloride (1.1 eq) and triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-((1-benzylpiperidin-4-yl)amino)acetonitrile, which can often be used in the next step without further purification.
-
Step 1b: Reductive Cyclization to 8-benzyl-1,8-diazaspiro[4.5]decane
-
Materials:
-
2-((1-benzylpiperidin-4-yl)amino)acetonitrile
-
Raney Nickel (or Lithium aluminum hydride - LiAlH₄)
-
Methanol (or Diethyl ether/Tetrahydrofuran for LiAlH₄)
-
Hydrogen gas (if using Raney Nickel)
-
-
Procedure (using Raney Nickel):
-
Dissolve the crude aminonitrile from the previous step in methanol.
-
Add a catalytic amount of Raney Nickel slurry.
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature for 24-48 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 8-benzyl-1,8-diazaspiro[4.5]decane. Purification can be achieved by column chromatography on silica gel.
-
Stage 2: Debenzylation to 1,8-diazaspiro[4.5]decane
-
Materials:
-
8-benzyl-1,8-diazaspiro[4.5]decane
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve 8-benzyl-1,8-diazaspiro[4.5]decane in methanol or ethanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst, washing with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to yield 1,8-diazaspiro[4.5]decane as a solid or oil. This product is often of sufficient purity for the next step.
-
Stage 3: Selective Mono-Boc Protection
-
Materials:
-
1,8-diazaspiro[4.5]decane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Trimethylsilyl chloride (Me₃SiCl) or a solution of HCl in an anhydrous solvent
-
Anhydrous methanol
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water (e.g., 1 mL) followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Dilute the reaction with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with an aqueous NaOH solution.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
-
Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Logic of Selective Mono-Boc Protection
Caption: Logical steps in the selective mono-Boc protection of a symmetrical diamine.
An In-depth Technical Guide to Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
For correspondence: [AI Assistant Contact Information]
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and experimental protocols related to Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes tabulated data for easy reference, detailed experimental methodologies, and logical workflow diagrams to illustrate key processes. It is important to note that the user's original query specified Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate; however, a thorough literature search yielded no specific information on this isomer. In contrast, substantial data is available for the 2,8-isomer, which is the focus of this guide.
Introduction
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The diazaspiro[4.5]decane scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. This guide aims to consolidate the available physicochemical data and provide standardized experimental protocols for the synthesis and characterization of this important building block.
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in research and development, influencing factors such as reactivity, solubility, and bioavailability. The following tables summarize the known and predicted properties of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 240.34 g/mol | --INVALID-LINK--[1] |
| Physical Form | Colorless to light yellow liquid or solid/semi-solid | ChemBK[2], Sigma-Aldrich[3] |
| Boiling Point | 337.0 ± 35.0 °C (Predicted) | ChemBK[2] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | ChemBK[2] |
| Refractive Index | 1.515 (Predicted) | ChemBK[2] |
Chemical and Safety Information
| Property | Value | Source |
| IUPAC Name | tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | --INVALID-LINK--[1] |
| InChI Key | MGHFVXFMQGQAKJ-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1 | --INVALID-LINK--[1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | --INVALID-LINK--[1] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate and general methodologies for the determination of its key physicochemical properties.
Synthesis of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
The following protocol is a representative method based on general descriptions of similar syntheses.
Objective: To synthesize Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.
Materials:
-
1,5-Dibromopentane
-
Tert-butylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Step 1: Synthesis of 8-(tert-butyl)-2,8-diazaspiro[4.5]decane. In a round-bottom flask, dissolve 1,5-dibromopentane in a suitable solvent such as acetonitrile. Add an excess of tert-butylamine. Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Step 2: Boc Protection. Dissolve the crude product from Step 1 in dichloromethane (DCM). Add triethylamine (Et₃N) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Determination of Physicochemical Properties
The following are general protocols for determining key physicochemical properties of organic compounds.
Objective: To determine the melting point range of a solid organic compound.
Materials:
-
Dry, finely powdered sample of the compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
Procedure:
-
Pack a small amount of the dry, finely powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[4]
Objective: To determine the boiling point of a liquid organic compound.
Materials:
-
Small sample of the liquid compound (a few mL)
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or aluminum block)
Procedure:
-
Place a small amount of the liquid into a small test tube.
-
Invert a capillary tube (sealed end up) into the liquid.
-
Attach the test tube to a thermometer and place the assembly in a heating bath.
-
Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a steady stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[5][6][7]
Objective: To determine the solubility of the compound in various solvents.
Materials:
-
Sample of the compound
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexanes)
-
Small test tubes
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of the solid compound (or a few drops of a liquid) to a small test tube.
-
Add 1 mL of the solvent to be tested.
-
Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Visually inspect the mixture to determine if the compound has dissolved completely, partially, or is insoluble.[8][9]
-
Repeat the test with a range of solvents of varying polarity.
Objective: To determine the octanol-water partition coefficient (LogP) of the compound.
Materials:
-
Sample of the compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Analytical method to determine concentration (e.g., UV-Vis spectroscopy or HPLC)
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other solvent.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.[10][11]
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described in this guide.
Caption: Synthetic workflow for Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.
Caption: Workflow for determining physicochemical properties.
Conclusion
References
- 1. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 | CID 23282900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6 [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. agilent.com [agilent.com]
- 11. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this compound in published literature, this document presents a predictive analysis based on the compound's structure and established fragmentation patterns of analogous molecules, particularly those containing a tert-Butyloxycarbonyl (Boc) protecting group.
Compound Overview
This compound is a spirocyclic diamine derivative protected with a Boc group. Its structure presents several key features relevant to mass spectrometry analysis: two basic nitrogen atoms prone to protonation, a bulky, labile Boc group, and a spirocyclic core.
Compound Details:
Predicted Mass Spectrometry Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the parent ion and major fragment ions of this compound in positive ion mode electrospray ionization (ESI+).
| Ion | Predicted m/z | Formula | Description |
| [M+H]⁺ | 241.19 | C₁₃H₂₅N₂O₂⁺ | Protonated parent molecule |
| [M-C₄H₈+H]⁺ | 185.13 | C₉H₁₇N₂O₂⁺ | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 141.14 | C₈H₁₇N₂⁺ | Loss of the entire Boc group (C₅H₉O₂) |
| [C₄H₉]⁺ | 57.07 | C₄H₉⁺ | tert-Butyl cation |
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule is anticipated to be dominated by the characteristic losses of the Boc protecting group. The primary fragmentation steps are the loss of isobutylene (56 Da) followed by the loss of carbon dioxide (44 Da), or the direct loss of the entire Boc group (100 Da). Further fragmentation of the spirocyclic core may occur but is expected to be less prominent.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
The following are proposed starting protocols for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
4.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
4.2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4.3. Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
Scan Mode: Full scan (m/z 50-300) and targeted MS/MS of m/z 241.19.
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe the different fragmentation pathways.
Experimental Workflow
The overall workflow for the analysis involves sample preparation, LC separation, MS detection, and data analysis.
Caption: General workflow for LC-MS/MS analysis.
This guide provides a foundational understanding and a practical starting point for the mass spectrometry analysis of this compound. The predictive nature of the data presented herein should be taken into consideration, and experimental validation is highly recommended.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate, a key intermediate in organic synthesis, particularly in the development of novel therapeutics. While specific experimental spectra for this compound are not widely published, this document outlines the expected characteristic infrared absorption bands based on its functional groups. Furthermore, it details a standard experimental protocol for acquiring an IR spectrum for this type of compound.
This compound is an organic compound frequently utilized as a building block in the synthesis of complex molecules, including drugs, pesticides, and dyes.[1] Its spirocyclic diamine structure, partially protected with a tert-butoxycarbonyl (Boc) group, makes it a valuable scaffold in medicinal chemistry.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The following table summarizes the predicted significant absorption bands, their corresponding vibrational modes, and the functional groups responsible.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3350 | Medium | N-H Stretch | Secondary Amine |
| 2950-2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1690 | Strong | C=O Stretch | N-Boc Carbamate |
| 1470-1450 | Medium | C-H Bend | Aliphatic (CH₂) |
| ~1365 | Medium | C-H Bend | tert-Butyl |
| 1250-1160 | Strong | C-N Stretch / C-O Stretch | Carbamate |
Key Functional Group Analysis
-
N-H Stretching: A medium intensity band is anticipated around 3350 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amine of the pyrrolidine ring.
-
C-H Stretching: Strong absorption bands are expected in the 2950-2850 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching vibrations of the numerous C-H bonds within the aliphatic spirocyclic framework and the tert-butyl group.
-
Carbonyl (C=O) Stretching: A strong, sharp absorption peak around 1690 cm⁻¹ is a hallmark of the C=O stretching vibration of the N-Boc protecting group (a carbamate). This is often one of the most prominent peaks in the spectrum.
-
C-H Bending: Bending vibrations for the aliphatic CH₂ groups are expected to appear in the 1470-1450 cm⁻¹ range. A characteristic medium intensity peak for the tert-butyl group should be observable around 1365 cm⁻¹.
-
Carbamate C-N and C-O Stretching: The carbamate group will also exhibit strong stretching vibrations for the C-N and C-O bonds in the fingerprint region, typically between 1250 cm⁻¹ and 1160 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
The following provides a detailed methodology for obtaining the infrared spectrum of a solid or semi-solid sample such as this compound using an ATR-FTIR spectrometer.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).
Sample Preparation:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient atmospheric water and carbon dioxide.
-
Place a small amount of the solid or semi-solid this compound sample directly onto the center of the ATR crystal.
-
Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
Data Acquisition:
-
Collect the sample spectrum. A typical measurement would involve co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
Data Processing:
-
The spectrometer software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.
-
The previously collected background spectrum is automatically subtracted from the sample spectrum.
-
If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Perform peak picking to identify the wavenumbers of the absorption maxima.
Logical Workflow for IR Spectrum Acquisition
The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of this compound.
Caption: Workflow for ATR-FTIR Spectroscopy.
References
A-Z Guide to Organic Solvent Solubility of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the compound's theoretical solubility profile based on its molecular structure and provides detailed, actionable protocols for determining its solubility experimentally.
Introduction to this compound
This compound, with a molecular formula of C13H24N2O2 and a molecular weight of 240.35 g/mol , is a heterocyclic organic compound.[1][2] It is often used as an intermediate in organic synthesis for creating more complex molecules, including pharmaceuticals.[1] Its structure features a spirocyclic core, a secondary amine, and a tert-butyloxycarbonyl (Boc) protecting group. These features are critical in determining its physical and chemical properties, most notably its solubility. The Boc group imparts significant non-polar character, while the secondary amine offers a site for hydrogen bonding, leading to a nuanced solubility profile.
Theoretical Solubility Profile
The fundamental principle of solubility is that "like dissolves like".[3] This means a solute will most readily dissolve in a solvent that has a similar polarity.
-
Non-Polar and Moderately Polar Aprotic Solvents: The bulky, non-polar tert-butyl group suggests that the compound will exhibit good solubility in a range of non-polar and moderately polar aprotic solvents. This includes solvents like diethyl ether, dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.
-
Polar Aprotic Solvents: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), solubility is also expected to be high due to favorable dipole-dipole interactions.
-
Polar Protic Solvents: Solubility in polar protic solvents, like alcohols (methanol, ethanol), is likely to be moderate. While the secondary amine can act as a hydrogen bond acceptor, the large non-polar region of the molecule will limit its miscibility with highly polar, hydrogen-bonding networks.
-
Aqueous Solubility: The compound is expected to be poorly soluble in water. Its significant hydrocarbon content and the absence of easily ionizable groups mean it cannot effectively disrupt the strong hydrogen-bonding network of water. The secondary amine can be protonated under acidic conditions (e.g., in 5% HCl) to form a water-soluble salt.[4][5]
Quantitative Solubility Data
As of this writing, specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in various organic solvents is not widely published. The following table is provided as a template for researchers to populate with their own experimentally determined data, following the protocols outlined in this guide.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Method |
| Dichloromethane | Chlorinated | 25 | Data to be determined | HPLC/Gravimetric |
| Tetrahydrofuran | Ether | 25 | Data to be determined | HPLC/Gravimetric |
| Acetonitrile | Nitrile | 25 | Data to be determined | HPLC/Gravimetric |
| Methanol | Alcohol | 25 | Data to be determined | HPLC/Gravimetric |
| Ethyl Acetate | Ester | 25 | Data to be determined | HPLC/Gravimetric |
| Toluene | Aromatic HC | 25 | Data to be determined | HPLC/Gravimetric |
| Heptane | Aliphatic HC | 25 | Data to be determined | HPLC/Gravimetric |
| Dimethyl Sulfoxide | Sulfoxide | 25 | Data to be determined | HPLC/Gravimetric |
| Water | Aqueous | 25 | Data to be determined | HPLC/Gravimetric |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of the title compound using the isothermal shake-flask method, with quantification by High-Performance Liquid Chromatography (HPLC).[6] This method is considered the gold standard for thermodynamic solubility measurement.
4.1. Materials and Equipment
-
This compound (≥98% purity)
-
HPLC-grade organic solvents
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound (e.g., 10-20 mg) to a vial containing a known volume of the test solvent (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and shake vigorously for 24-48 hours to ensure equilibrium is reached.[6]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.[7]
-
To separate the undissolved solid, centrifuge the samples.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[7]
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of the compound in a suitable solvent (typically the mobile phase or a solvent in which the compound is freely soluble, like acetonitrile) at known concentrations (e.g., from 1 µg/mL to 100 µg/mL).[3][8]
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.[7]
-
Analyze the calibration standards and the diluted sample solution by HPLC. A reverse-phase C18 column is often suitable, with a mobile phase such as a mixture of acetonitrile and water.[8] Detection can be performed using a UV detector at an appropriate wavelength.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This final value is the solubility of the compound in the test solvent.
-
Visualization of Workflows
5.1. Logical Workflow for Solvent Selection
The following diagram illustrates a decision-making process for selecting an appropriate solvent system for a given application, based on the structural characteristics of the solute.
References
- 1. chembk.com [chembk.com]
- 2. 1,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLIC ACID TERT-BUTYL ESTER - CAS:937729-06-1 - 艾琪康医药科技(上海)有限公司 [aqbiopharma.com.cn]
- 3. pharmaguru.co [pharmaguru.co]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to CAS 937729-06-1: A Key Spirocyclic Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive characterization of the compound identified by CAS number 937729-06-1, chemically known as tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate. This spirocyclic diamine is a crucial intermediate in the synthesis of a variety of biologically active molecules, demonstrating its significance in medicinal chemistry and drug development. Its unique three-dimensional structure offers a valuable scaffold for creating novel therapeutics with potentially improved pharmacological properties.
Core Compound Characterization
This compound is a synthetic organic compound featuring a spirocyclic system where two rings share a single carbon atom.[1] The presence of a Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile building block in multi-step syntheses.[1]
| Property | Value | Reference |
| CAS Number | 937729-06-1 | [2] |
| Chemical Name | This compound | [3][4][5] |
| Synonym | 8-Boc-1,8-diazaspiro[4.5]decane | [2][3] |
| Molecular Formula | C13H24N2O2 | [2][6] |
| Molecular Weight | 240.34 g/mol | [2][6] |
| Appearance | White to Yellow Solid or Light Yellow to Yellow-Brown Liquid | [3][7] |
| Purity | ≥95% | [3][4] |
| Storage | 2-8 °C | [3][7] |
Synthesis and Experimental Protocols
The synthesis of this compound has been reported in the scientific literature, highlighting its accessibility for research and development purposes.
Scalable Synthesis Protocol
A scalable synthesis of this compound (referred to as 1p in the cited literature) has been described.[1][7] While the full multi-step synthesis is detailed in the source, a key final step involves the cyclization of a suitable precursor to form the spirocyclic core.
Experimental Details:
The synthesis involves a multi-step sequence, and for the final product, the following characterization data was provided:
-
¹H NMR (400 MHz, Chloroform-d): δ 3.50 (m, 2H), 3.36–3.27 (m, 2H), 2.96 (t, J = 6.9 Hz, 2H), 1.91 (s, 1H), 1.78 (p, J = 7.1 Hz, 2H), 1.56 (t, J = 7.6 Hz, 2H)[1][7]
Caption: Generalized workflow for the synthesis of the target spirocyclic compound.
Applications in Drug Discovery
CAS 937729-06-1 is not an active pharmaceutical ingredient itself but rather a critical starting material for the synthesis of potent and selective modulators of various biological targets. Its rigid spirocyclic scaffold is utilized to orient substituents in a precise three-dimensional arrangement, which can lead to enhanced binding affinity and selectivity for the target protein.
Inhibitors of Mediator Complex-Associated Kinases (CDK8 and CDK19)
This spirocyclic building block has been instrumental in the development of inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, which are key regulators of gene transcription and have emerged as promising targets in oncology.
Experimental Protocol for Synthesis of a CDK8/19 Inhibitor Intermediate:
To a suspension of 8-boc-1,8-diazaspiro[4.5]decane oxalate (202 mg, 0.839 mmol) in acetonitrile (16.8 mL), potassium carbonate (348 mg, 2.52 mmol), potassium iodide (139 mg, 0.839 mmol), and 2-bromoethyl methyl ether (95 μL, 1.0 mmol) were added. The reaction mixture was heated at 80 °C overnight and then filtered. The filtrate was concentrated, and the crude product was purified by column chromatography.
Caption: Role of the spirocyclic intermediate in the synthesis and action of CDK8/19 inhibitors.
Modulators of the NLRP3 Inflammasome
The compound has also been employed in the synthesis of novel inhibitors of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases.
Experimental Protocol for Synthesis of an NLRP3 Inflammasome Inhibitor Intermediate:
To a solution of this compound (0.520 g, 2.16 mmol) and DIPEA (0.943 mL, 5.41 mmol) in THF (5 mL), 2,2,2-trifluoroethyl trifluoromethanesulfonate (0.468 mL, 3.25 mmol) was added. The reaction was heated at 50°C for 16 hours. Additional 2,2,2-trifluoroethyl trifluoromethanesulfonate was added, and the reaction was heated for a further 72 hours.
Caption: Synthetic utility of the spirocyclic scaffold for NLRP3 inflammasome inhibitors.
Conclusion
This compound (CAS 937729-06-1) is a well-characterized and synthetically accessible spirocyclic building block with significant applications in modern drug discovery. Its rigid, three-dimensional structure provides a unique scaffold that has been successfully incorporated into potent and selective inhibitors of important therapeutic targets, including CDK8/19 and the NLRP3 inflammasome. The detailed synthetic protocols and examples of its utility provided in this guide underscore its value for researchers and scientists engaged in the design and development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate | Benchchem [benchchem.com]
- 3. Buy 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid | 1255666-26-2 [smolecule.com]
- 4. WO2019211463A1 - Novel compounds - Google Patents [patents.google.com]
- 5. Buy Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Spirocyclic Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel molecular architectures that can overcome the limitations of traditional, often planar, pharmacophores. Among the most promising of these next-generation frameworks are spirocyclic scaffolds—rigid, three-dimensional structures that offer a multitude of advantages in the design of potent, selective, and developable therapeutic agents. This technical guide provides a comprehensive overview of the role of spirocyclic scaffolds in medicinal chemistry, detailing their impact on physicochemical properties, target engagement, and overall drug-like characteristics. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and discovery workflows to equip researchers with the knowledge to effectively leverage these unique chemical motifs.
The Spirocyclic Advantage: Escaping Flatland for Enhanced Drug Properties
Spirocycles are defined as bicyclic or polycyclic organic compounds in which two or more rings are connected by a single common atom, the spiroatom. This unique structural feature imparts a distinct three-dimensionality that sets them apart from their flatter aromatic counterparts. The move towards more sp3-hybridized, non-planar molecules, a concept often referred to as "escaping flatland," has been a significant trend in medicinal chemistry, and spirocycles are at the forefront of this movement.[1][2]
The inherent rigidity and defined geometry of spirocyclic scaffolds offer several key benefits in drug design:
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can significantly enhance a molecule's physicochemical profile. Studies have shown that incorporating spirocycles can lead to increased solubility, higher basicity, decreased lipophilicity (logP), and improved metabolic stability compared to their non-spirocyclic analogues.[1][2] This is often attributed to the disruption of planarity, which can reduce unfavorable crystal packing and alter interactions with metabolic enzymes.
-
Enhanced Potency and Selectivity: The rigid nature of spirocyclic scaffolds pre-organizes the conformation of a molecule, reducing the entropic penalty upon binding to a biological target. This can lead to a significant increase in binding affinity and potency.[1] Furthermore, the well-defined three-dimensional arrangement of substituents allows for more precise and optimized interactions with the target protein's binding site, which can dramatically improve selectivity and reduce off-target effects.[1]
-
Novelty and Intellectual Property: The vast and underexplored chemical space of spirocyclic compounds provides fertile ground for the discovery of novel pharmacophores with unique biological activities, offering significant opportunities for securing new intellectual property.[3]
Quantitative Insights: The Impact of Spirocyclic Scaffolds on Drug Candidates
The theoretical advantages of spirocyclic scaffolds are borne out by a growing body of quantitative data from numerous drug discovery programs. The following tables summarize key data for several classes of spirocyclic compounds, illustrating their impact on potency, selectivity, and pharmacokinetic properties.
Table 1: MDM2-p53 Interaction Inhibitors - Spiro-oxindoles
| Compound | Target | IC50 (μM) | Cell Line | Reference |
| Spiro-oxindole 38 | MDM2-p53 | 2.4 ± 0.2 | MDA-MB-231 (Breast) | [4] |
| 3.4 ± 0.3 | PC3 (Prostate) | [4] | ||
| 7.2 ± 0.3 | HCT-116 (Colon) | [4] | ||
| 7.8 ± 0.3 | A549 (Lung) | [4] | ||
| Doxorubicin (Control) | Topoisomerase II | 5.82 ± 0.4 | MDA-MB-231 (Breast) | [4] |
| 8.80 ± 0.3 | PC3 (Prostate) | [4] | ||
| 13.1 ± 2.1 | HCT-116 (Colon) | [4] | ||
| 11.5 ± 0.8 | A549 (Lung) | [4] | ||
| Spiro-oxindole 4z | MDM2 | Potent Inhibitor | p53-wild colorectal | [5] |
Table 2: PARP-1 Inhibitors
| Compound | Target | IC50 (μM) | Anti-proliferative Activity (Cell Lines) | Reference |
| 16g | PARP-1 | >50% inhibition at 10 μM | Similar to Olaparib in BRCA-deficient cells | [6] |
| 16i | PARP-1 | >50% inhibition at 10 μM | Similar to Olaparib in BRCA-deficient cells | [6] |
| 16j | PARP-1 | >50% inhibition at 10 μM | Similar to Olaparib in BRCA-deficient cells, lower cytotoxicity in normal cells | [6] |
| 16l | PARP-1 | Most potent in series | Similar to Olaparib in BRCA-deficient cells, lower cytotoxicity in normal cells | [6] |
| Olaparib (Control) | PARP-1 | - | Standard | [6] |
Table 3: SGLT2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Tofogliflozin | SGLT2 | - | High | [7][8] |
| Canagliflozin | SGLT2 | - | 1:414 | [9] |
| Dapagliflozin | SGLT2 | - | 1:1200 | [9] |
| Empagliflozin | SGLT2 | - | 1:2500 | [9] |
| Ertugliflozin | SGLT2 | - | 1:2000 | [9] |
Table 4: Physicochemical Properties of Spiro[3.3]heptane Derivatives
| Compound | pKa (Carboxylic Acid) | logP | Reference |
| 6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | - | - | [10][11] |
| Spiro[3.3]heptane-2-carboxylic acid | - | - | [10][11] |
Table 5: Pharmacokinetic Properties of Approved Spirocyclic Drugs
| Drug | Indication | Cmax | AUC | Bioavailability | Reference |
| Trospium Chloride | Overactive Bladder | Increases > dose-proportionally | Dose linearity up to 60 mg | <10% | [12] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of prominent classes of spirocyclic compounds.
Synthesis of Tofogliflozin (SGLT2 Inhibitor)
Tofogliflozin is a spirocyclic C-arylglucoside approved for the treatment of type 2 diabetes.[8] Its synthesis involves several key steps, including the construction of the spirocyclic core and the introduction of the glycosidic linkage.
Key Synthetic Steps: [1][13][14]
-
Preparation of the Dihydroisobenzofuran Moiety: A key strategy involves an intramolecular [4+2] cycloaddition of a dienone-yne intermediate. This reaction, often performed under aerobic conditions, leads to the formation of the dihydroisobenzofuran core of tofogliflozin.[1]
-
C-Glycosylation: The C-glycosidic bond is typically formed through a halogen-metal exchange reaction between a protected glucose derivative and an aryl halide precursor of the spirocyclic core.
-
Deprotection: The final step involves the global deprotection of the hydroxyl groups on the glucose moiety to yield tofogliflozin.
Example Protocol Snippet for a Key Step (Halogen-Metal Exchange and Glycosylation): [13]
To a solution of the crude aryl bromide precursor (1.74 mol) in anhydrous toluene (3.78 L), 2.67 M n-BuLi in hexane solution (650 mL, 1.74 mol) is added dropwise over 45 min at 5 °C under a nitrogen atmosphere. The resulting mixture is stirred under the same conditions for 20 min. After cooling the solution to -70 °C, a solution of a protected gluconolactone (1.74 mol) in anhydrous toluene (1.89 L) is added dropwise over 2 h while maintaining the temperature below -60 °C. The mixture is stirred at this temperature for 30 min before quenching with a saturated aqueous solution.
Biological Evaluation of SGLT2 Inhibitors
The inhibitory activity of compounds like tofogliflozin against the sodium-glucose cotransporter 2 (SGLT2) is a critical determinant of their therapeutic efficacy.
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled glucose analog (e.g., ¹⁴C-α-methylglucopyranoside, a non-metabolizable glucose analog) into cells expressing the SGLT2 transporter.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK-II) cells stably expressing human SGLT2 are commonly used.[15]
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed uptake buffer.
-
The cells are then incubated with the test compound at various concentrations for a specified period.
-
A solution containing the radiolabeled glucose analog and sodium (as SGLT2 is a sodium-dependent transporter) is added, and the uptake is allowed to proceed for a defined time.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the SGLT2-mediated glucose uptake, is then determined by fitting the data to a dose-response curve.
Synthesis and Evaluation of Spiro-oxindole MDM2 Inhibitors
Spiro-oxindoles have emerged as a promising class of inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.[4][5]
General Synthetic Approach (Three-Component 1,3-Dipolar Cycloaddition): [16]
A common and efficient method for synthesizing spiro-oxindoles involves a three-component 1,3-dipolar cycloaddition reaction. This reaction typically utilizes an isatin derivative, an amino acid (such as L-4-thiazolidinecarboxylic acid), and a dipolarophile (e.g., a chalcone derivative). The reaction is often carried out in a suitable solvent like boiling methanol.
Biological Evaluation of MDM2-p53 Interaction Inhibitors:
-
In vitro MDM2 Binding Assays: These assays directly measure the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide. Fluorescence polarization (FP) or surface plasmon resonance (SPR) are commonly employed techniques.
-
Cellular Assays: The cellular activity of MDM2 inhibitors is assessed by measuring their ability to induce p53-dependent downstream effects, such as cell cycle arrest and apoptosis, in cancer cell lines with wild-type p53.[5]
-
Cytotoxicity Assays (e.g., MTT assay): These assays determine the concentration of the compound that inhibits cell growth by 50% (IC50) in various cancer cell lines.[4]
-
Flow Cytometry: This technique can be used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells upon treatment with the spiro-oxindole inhibitor.[17]
-
Visualizing the Role of Spirocyclic Scaffolds
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified formatting guidelines.
Signaling Pathway of Revumenib, a Spirocyclic Menin-MLL Inhibitor
Revumenib is a first-in-class oral inhibitor of the menin-MLL interaction for the treatment of acute leukemias. Its spirocyclic core is crucial for its binding and activity.[18][19][20][21] The following diagram illustrates the downstream effects of menin inhibition by revumenib.
Caption: Signaling pathway of Revumenib in KMT2A-rearranged leukemia.
Workflow for DNA-Encoded Library (DEL) Screening for Spirocyclic Compounds
DNA-Encoded Library (DEL) technology is a powerful tool for discovering novel ligands, including those with spirocyclic scaffolds, by screening vast chemical libraries.[22][23][24][25][26]
Caption: Workflow for DNA-Encoded Library screening for spirocyclic compounds.
General Drug Discovery Workflow Incorporating Spirocyclic Scaffolds
The integration of spirocyclic scaffolds into drug discovery programs follows a structured, albeit iterative, process.
Caption: General drug discovery workflow incorporating spirocyclic scaffolds.
Conclusion
Spirocyclic scaffolds have firmly established themselves as a valuable and versatile tool in the medicinal chemist's arsenal. Their inherent three-dimensionality, coupled with their ability to confer favorable physicochemical and pharmacological properties, makes them highly attractive for the design of next-generation therapeutics. As synthetic methodologies continue to advance, providing greater access to a diverse range of spirocyclic building blocks, the prevalence of these unique motifs in clinical candidates and approved drugs is set to increase. This guide has provided a snapshot of the current landscape, offering quantitative data, experimental insights, and visual representations to aid researchers in harnessing the full potential of spirocyclic scaffolds in their drug discovery endeavors. The continued exploration of this rich chemical space promises to yield novel and effective treatments for a wide array of human diseases.
References
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- 2. tandfonline.com [tandfonline.com]
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- 4. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Scalable Synthesis of Tofogliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Trospium chloride - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. bioivt.com [bioivt.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 22. sptlabtech.com [sptlabtech.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. m.youtube.com [m.youtube.com]
- 25. wuxibiology.com [wuxibiology.com]
- 26. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Complexity: A Technical Guide to the Synthesis of Diazaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide navigates the intricate landscape of diazaspiro compound synthesis, offering a comprehensive review of prevalent synthetic strategies. Diazaspirocycles, characterized by two nitrogen-containing rings sharing a single spirocyclic carbon atom, are privileged scaffolds in medicinal chemistry due to their conformational rigidity and three-dimensional diversity. This document provides a detailed examination of key synthetic methodologies, complete with experimental protocols and comparative quantitative data, to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Core Synthetic Strategies and Methodologies
The construction of the diazaspiro core can be accomplished through a variety of synthetic routes, each with its own advantages and substrate scope. This guide will focus on some of the most robust and widely employed methods, including intramolecular cycloadditions, ring-closing metathesis, and transition-metal-catalyzed cyclizations.
Intramolecular [3+2] Cycloaddition
One powerful strategy for the synthesis of five-membered diazaspiro rings is the intramolecular [3+2] cycloaddition of azomethine ylides. This approach allows for the stereocontrolled formation of the spirocyclic core.
A general workflow for this synthetic approach is outlined below:
Experimental Protocol: Synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate via [3+2] Cycloaddition
This protocol describes an improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate, a piperazine surrogate, utilizing a [3+2] cycloaddition reaction.[1]
-
Materials: Benzyl(methoxymethyl)(trimethylsilylmethyl)amine, electron-deficient alkenes, trifluoroacetic acid.
-
Procedure: The unstabilised azomethine ylide precursor, benzyl(methoxymethyl)(trimethylsilylmethyl)amine, is reacted with an electron-deficient alkene in the presence of catalytic trifluoroacetic acid.[1] This reaction can be performed under continuous flow conditions at temperatures ranging from 20–100°C with residence times of 10–60 minutes.[1]
-
Yields: Substituted N-benzylpyrrolidine products are obtained in yields ranging from 59% to 83%, depending on the reactivity of the alkene.[1]
| Alkene | Yield (%) |
| Ethyl acrylate | 77-83 |
| N-methylmaleimide | 77-83 |
| (E)-2-nitrostyrene | 77-83 |
| (E)-crotononitrile | 59-63 |
| Ethyl methacrylate | 59-63 |
Table 1: Yields of [3+2] Cycloaddition with Various Alkenes.[1]
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has emerged as a versatile and powerful tool for the synthesis of a wide range of unsaturated rings, including diazaspirocycles.[2][3] This method is particularly useful for the formation of 5- to 30-membered rings and is compatible with a variety of functional groups.[2][3][4]
The general mechanism for RCM is depicted in the following diagram:
Experimental Protocol: Synthesis of a Diazaspiro[5.5]undecane Scaffold via RCM
This protocol outlines the synthesis of a 1,9-diazaspiro[5.5]undecane scaffold, a key step in the preparation of novel bioactive compounds.[1]
-
Materials: Diolefinic precursor, Grubbs' catalyst (e.g., 1st or 2nd generation).
-
Procedure: The diolefinic precursor is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a catalytic amount of a ruthenium-based olefin metathesis catalyst. The reaction is typically stirred at room temperature or with gentle heating to drive the reaction to completion. The volatile ethylene byproduct is removed, shifting the equilibrium towards the desired cyclic product.
-
Workup: A simple workup procedure is often employed to remove the highly colored ruthenium residues.[1]
-
Yields: The RCM reaction can provide the desired diazaspirocycle in good to excellent yields. For example, the synthesis of certain 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems was achieved using RCM as the key step.[1]
| Diazaspirocycle | Key Reaction | Scale |
| 1,9-diazaspiro[5.5]undecane | RCM | 5-20 g |
| 3,7-diazaspiro[5.6]dodecane | RCM | 5-20 g |
Table 2: Examples of Diazaspirocycles Synthesized via RCM.[1]
Rhodium-Catalyzed Asymmetric Cyclopropanation
A highly efficient method for the enantioselective synthesis of azaspiro[n.2]alkanes involves the rhodium-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes.[5] This method provides access to highly functionalized and chiral spirocyclopropanes, which are valuable motifs in drug discovery.[5]
The logical flow of this catalytic cycle is illustrated below:
Experimental Protocol: Enantioselective Synthesis of Azaspiro[n.2]alkanes
This protocol details the general procedure for the rhodium-catalyzed enantioselective cyclopropanation to form various azaspiro[n.2]alkanes.[5]
-
Catalyst: The optimal chiral dirhodium tetracarboxylate catalyst is Rh₂(S-p-PhTPCP)₄.[5]
-
Substrates: Exocyclic olefins (azacyclomethylidenes) and aryldiazoacetates.
-
Procedure: The reaction is typically carried out in a suitable solvent with a low catalyst loading. The aryldiazoacetate is added to a solution of the exocyclic olefin and the chiral rhodium catalyst. The reaction proceeds to furnish the desired spirocyclopropanes.
-
Stereoselectivity: This method provides high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 14:1 d.r.).[5]
-
Turnover Number: The catalyst can achieve very high turnover numbers, up to 83,000.[5]
| Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (d.r.) |
| 3-methylenazetidine | 80 | 95 | - |
| Azaspiro[3.3]heptane | - | 98 | - |
| Azaspiro[3.5]nonane | - | 90 | - |
| Tropane derivative | 86 | 99 | single diastereomer |
| Unsymmetrical azacyclomethylidene | - | 95 | 14:1 |
Table 3: Quantitative Data for Rhodium-Catalyzed Asymmetric Cyclopropanation.[5]
Conclusion
The synthesis of diazaspiro compounds offers a rich and diverse field of study for organic and medicinal chemists. The methodologies presented in this guide, including intramolecular cycloadditions, ring-closing metathesis, and catalytic asymmetric cyclopropanations, represent powerful tools for the construction of these complex and medicinally relevant scaffolds. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to incorporate these privileged structures into their drug discovery programs. Further exploration and development of novel synthetic routes will undoubtedly continue to expand the chemical space accessible to medicinal chemists and lead to the discovery of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Derivatives Using Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives utilizing the versatile building block, Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate. The methodologies outlined herein are essential for the generation of diverse chemical libraries for drug discovery and development, focusing on N-alkylation, N-acylation, and reductive amination of the unprotected secondary amine of the spirocyclic core.
Introduction
This compound is a valuable scaffold in medicinal chemistry due to its rigid three-dimensional structure, which allows for the precise orientation of substituents in chemical space. The presence of a Boc-protected tertiary amine and a free secondary amine provides an excellent platform for selective functionalization, enabling the synthesis of a wide array of derivatives with potential therapeutic applications. This document details key synthetic transformations for the derivatization of this spirocyclic diamine.
Key Synthetic Transformations
The nucleophilic secondary amine of this compound is amenable to a variety of chemical modifications. The primary synthetic routes for derivatization include N-alkylation, N-acylation, and reductive amination.
Diagram of Synthetic Pathways
Caption: Synthetic pathways for derivatization.
Data Presentation
The following tables summarize the quantitative data for representative derivatives synthesized from this compound.
Table 1: N-Alkylated Derivatives
| Derivative | Alkylating Agent | Base | Solvent | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI) m/z |
| tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate | Benzyl bromide | K2CO3 | Acetonitrile | 85 | 7.35-7.25 (m, 5H), 3.60 (s, 2H), 3.40-3.30 (m, 4H), 2.55 (t, 2H), 1.80-1.70 (m, 4H), 1.60-1.50 (m, 2H), 1.45 (s, 9H) | 138.5, 129.2, 128.3, 127.1, 79.5, 60.1, 54.3, 50.2, 35.1, 34.2, 28.5 | 331.2 [M+H]+ |
| tert-butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate | Ethyl iodide | K2CO3 | DMF | 78 | 3.45-3.35 (m, 4H), 2.60 (q, 2H), 2.50 (t, 2H), 1.80-1.70 (m, 4H), 1.60-1.50 (m, 2H), 1.45 (s, 9H), 1.10 (t, 3H) | 79.5, 54.5, 52.1, 48.9, 35.2, 34.3, 28.5, 12.1 | 269.2 [M+H]+ |
Table 2: N-Acylated Derivatives
| Derivative | Acylating Agent | Base | Solvent | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI) m/z |
| tert-butyl 2-acetyl-2,8-diazaspiro[4.5]decane-8-carboxylate | Acetyl chloride | Et3N | DCM | 92 | 3.60-3.50 (m, 4H), 3.40 (t, 2H), 2.10 (s, 3H), 1.85-1.75 (m, 4H), 1.65-1.55 (m, 2H), 1.48 (s, 9H) | 169.1, 154.8, 79.8, 54.1, 48.2, 35.0, 34.1, 28.5, 21.5 | 283.2 [M+H]+ |
| tert-butyl 2-benzoyl-2,8-diazaspiro[4.5]decane-8-carboxylate | Benzoyl chloride | Et3N | DCM | 88 | 7.45-7.35 (m, 5H), 3.70-3.50 (m, 6H), 1.90-1.80 (m, 4H), 1.70-1.60 (m, 2H), 1.45 (s, 9H) | 170.5, 135.8, 129.7, 128.4, 127.0, 154.8, 79.9, 54.3, 48.5, 35.1, 34.2, 28.5 | 345.2 [M+H]+ |
Table 3: Reductive Amination Derivatives
| Derivative | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI) m/z |
| tert-butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate | Acetone | NaBH(OAc)3 | DCE | 75 | 3.40-3.30 (m, 4H), 2.90 (sept, 1H), 2.50 (t, 2H), 1.80-1.70 (m, 4H), 1.60-1.50 (m, 2H), 1.45 (s, 9H), 1.05 (d, 6H) | 79.4, 55.2, 54.4, 48.5, 35.3, 34.4, 28.5, 18.9 | 283.2 [M+H]+ |
| tert-butyl 2-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate | Cyclohexanecarboxaldehyde | NaBH(OAc)3 | DCE | 82 | 3.40-3.30 (m, 4H), 2.45 (d, 2H), 2.35 (t, 2H), 1.80-1.60 (m, 9H), 1.55-1.40 (m, 3H), 1.45 (s, 9H), 1.25-1.10 (m, 3H), 0.95-0.85 (m, 2H) | 79.5, 61.8, 54.6, 50.5, 38.1, 35.2, 34.3, 31.6, 28.5, 26.8, 26.1 | 337.3 [M+H]+ |
Experimental Protocols
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: N-Alkylation of this compound
This protocol describes the general procedure for the N-alkylation of the title compound with an alkyl halide.
Diagram of N-Alkylation Workflow
Caption: Workflow for N-alkylation.
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K2CO3, Cs2CO3, 2.0 eq.).
-
The alkyl halide (1.1 eq.) is added dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to reflux (or a suitable temperature) and stirred for 4-24 hours.
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated derivative.
Protocol 2: N-Acylation of this compound
This protocol details the general procedure for the N-acylation of the title compound with an acylating agent.
Diagram of N-Acylation Workflow
Caption: Workflow for N-acylation.
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) at 0 °C is added the acylating agent (e.g., acid chloride, anhydride, 1.1 eq.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.
Protocol 3: Reductive Amination of this compound
This protocol outlines the general procedure for the reductive amination of the title compound with a carbonyl compound.
Diagram of Reductive Amination Workflow
Caption: Workflow for reductive amination.
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane, methanol) is added a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, 1.5 eq.) portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to provide the desired N-alkylated derivative.
Conclusion
The protocols and data presented in this document demonstrate the utility of this compound as a versatile building block for the synthesis of diverse libraries of spirocyclic compounds. The described N-alkylation, N-acylation, and reductive amination reactions provide efficient and reliable methods for the derivatization of this scaffold, enabling further exploration of its potential in drug discovery and development. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
Application Note and Protocol: N-acylation of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds. This process is widely employed in drug discovery and development to modify the properties of lead compounds, create peptide linkages, or introduce specific functional groups. Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate is a valuable building block in medicinal chemistry, featuring a spirocyclic core and a Boc-protected secondary amine. The selective acylation of the unprotected secondary amine at the 1-position is a key step in the synthesis of various biologically active molecules. This document provides detailed protocols for the N-acylation of this substrate using standard and alternative methods.
General Principles of N-Acylation
The N-acylation of secondary amines, such as the one present in this compound, typically involves the reaction of the amine with an acylating agent. The most common acylating agents are acyl chlorides and acid anhydrides. These reactions are generally performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to facilitate the nucleophilic attack of the amine. The Boc (tert-butoxycarbonyl) protecting group on the substrate is stable under most basic and nucleophilic conditions, allowing for selective acylation of the free secondary amine.[1]
Experimental Protocols
Protocol 1: Acylation using Acyl Chloride with a Tertiary Amine Base
This is a standard and widely used method for the N-acylation of secondary amines, utilizing an acyl chloride as the acylating agent and a non-nucleophilic tertiary amine base.[2][3]
Materials and Equipment:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 - 1.2 equivalents)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.1 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) as solvent
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and the tertiary amine base (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[2]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.[2]
-
Addition of Acylating Agent: Add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution.[2]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. For slow reactions, a catalytic amount of DMAP can be added to accelerate the process.[2]
-
Workup:
-
Once the reaction is complete, quench it by adding water or a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3 solution), and finally with brine.[2] If pyridine was used as the base, an additional wash with aqueous CuSO4 can help remove final traces.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-acylated product.
Protocol 2: Iodine-Promoted Acylation
This protocol offers a mild and efficient alternative for N-acylation, proceeding under solvent-free conditions at room temperature with iodine as a promoter.[4]
Materials and Equipment:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 equivalents)
-
Iodine (I2) (0.1 - 1 equivalent)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, add this compound (1 mmol) and iodine (0.1 mmol).[4]
-
Addition of Acylating Agent: To this mixture, add the acyl chloride (1.05 mmol) and stir at room temperature.[4]
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically rapid.[4]
-
Workup:
-
Upon completion, add a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to quench the excess iodine.[4]
-
Add an organic solvent such as diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel.[4]
-
Separate the phases and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction parameters for the N-acylation of secondary amines, which can be applied to the target substrate. Yields are highly dependent on the specific acylating agent and substrate.
| Protocol | Acylating Agent | Base/Promoter | Solvent | Temperature | Typical Reaction Time | General Yield |
| 1 | Acyl Chloride | TEA or Pyridine | DCM | 0 °C to RT | 1 - 6 hours | Good to Excellent[2][3] |
| 2 | Acyl Chloride | Iodine | Solvent-free | Room Temp. | 5 - 30 minutes | High to Quantitative[4] |
Visualizations
General Reaction Scheme
Caption: General reaction for the N-acylation of the spirodiamine.
Experimental Workflow
References
Application Notes and Protocols: Deprotection of the Boc Group from Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. This application note provides detailed protocols for the deprotection of the Boc group from tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate to yield the free diamine, 1,8-diazaspiro[4.5]decane. This spirocyclic diamine is a valuable building block in medicinal chemistry and drug development.[1][2][3][4] The protocols outlined below utilize common acidic reagents, Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), providing reliable methods for obtaining the desired product.
Physicochemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₃H₂₄N₂O₂ | 240.34 | Colorless to light yellow liquid or solid | 236406-39-6 |
| 1,8-Diazaspiro[4.5]decane | C₈H₁₆N₂ | 140.23 | - | 176-67-0 |
Deprotection Methods
The removal of the Boc protecting group is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine.
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid commonly used for the efficient cleavage of Boc groups. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at room temperature.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
To the stirred solution, add trifluoroacetic acid (TFA, 2-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (2 x 10 volumes) to ensure complete removal of TFA.
-
The crude product, the TFA salt of 1,8-diazaspiro[4.5]decane, can be used directly or neutralized.
-
For neutralization, dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., 2M NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the free diamine.
Quantitative Data (Illustrative):
| Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| TFA (5 eq) | DCM | 2 | 25 | >95 | >98 |
Note: The data presented is based on general procedures for Boc deprotection and may require optimization for this specific substrate.
Method 2: Deprotection using Hydrochloric Acid (HCl)
Hydrochloric acid, typically as a solution in an organic solvent like dioxane or methanol, is another effective reagent for Boc deprotection. This method often yields the hydrochloride salt of the amine directly, which can be advantageous for purification and handling.[5][6]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dioxane, methanol, or ethyl acetate; 10 volumes).
-
Add a solution of 4M HCl in dioxane (2-5 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-16 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate. If so, collect the solid by filtration and wash with a cold solvent like diethyl ether.
-
If the product remains in solution, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.
-
The salt can be further purified by recrystallization or used directly in the next step.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with a suitable base, followed by extraction as described in Method 1.
Quantitative Data (Illustrative):
| Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 4M HCl in Dioxane (3 eq) | Dioxane | 4 | 25 | >90 | >97 |
Note: The data presented is based on general procedures for Boc deprotection and may require optimization for this specific substrate.
Experimental Workflow and Deprotection Mechanism
Caption: A flowchart illustrating the key stages of the Boc deprotection process.
Caption: The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine.
Safety and Handling
-
This compound: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[7]
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrochloric Acid (HCl): Corrosive and can cause severe burns. Handle in a fume hood with appropriate PPE.
-
Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Characterization of 1,8-Diazaspiro[4.5]decane
The identity and purity of the final product can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum of the free base is expected to show characteristic signals for the methylene protons of the piperidine and pyrrolidine rings.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the spirocyclic structure.
-
Mass Spectrometry (MS): ESI-MS should show the molecular ion peak corresponding to the molecular weight of 1,8-diazaspiro[4.5]decane (140.23 g/mol ) or its protonated form.
Note: Specific spectral data for 1,8-diazaspiro[4.5]decane should be compared with literature values or obtained from a pure reference standard for confirmation.
Conclusion
The deprotection of this compound can be effectively achieved using standard acidic conditions with either TFA or HCl. The choice of reagent and solvent may depend on the desired salt form of the final product and the scale of the reaction. The protocols provided in this application note offer a reliable starting point for researchers in the field of organic synthesis and drug discovery. Proper safety precautions must be followed when handling the corrosive and hazardous materials involved in these procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 1 4-DIOXA-8-AZASPIRO(4.5)DECANE(42899-11-6) 1H NMR [m.chemicalbook.com]
Application Notes: Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. The approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak binders to a biological target. These initial hits are then optimized into more potent, drug-like molecules. Three-dimensional (3D) scaffolds are of increasing interest in FBDD as they offer access to novel chemical space and can lead to compounds with superior physicochemical properties compared to traditional flat, aromatic fragments[1][2][3].
The 1,8-diazaspiro[4.5]decane scaffold is a prime example of a desirable 3D core structure. Its rigid, spirocyclic nature can reduce the entropic penalty upon binding to a target protein, potentially leading to more efficient ligands[4]. Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate serves as a key chemical intermediate for the synthesis of derivatives based on this scaffold[5][6]. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the diazaspire. For FBDD applications, the Boc group would typically be removed to reveal a secondary amine, which can then serve as a vector for fragment growth or as a key interaction point with the target protein.
This document outlines the application of a hypothetical fragment derived from this compound in a typical FBDD workflow against a protein kinase target.
Hypothetical Fragment Profile
For the purpose of this application note, we will consider the de-protected core, 1,8-diazaspiro[4.5]decane , as our initial fragment for screening.
| Property | Value | Reference |
| IUPAC Name | 1,8-diazaspiro[4.5]decane | N/A |
| Molecular Formula | C₈H₁₆N₂ | N/A |
| Molecular Weight | 140.23 g/mol | N/A |
| LogP (calculated) | 0.8 | N/A |
| Scaffold Type | 3D Spirocyclic | [1][2][3] |
Experimental Protocols
A typical FBDD campaign involves a cascade of biophysical techniques to identify and validate fragment hits. This multi-stage approach is designed to efficiently screen libraries and eliminate false positives[7][8][9].
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (ΔTm) of a target protein upon ligand binding.
Protocol:
-
Protein Preparation: Prepare the target kinase at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).
-
Fragment Preparation: Prepare a stock solution of the 1,8-diazaspiro[4.5]decane fragment at 100 mM in DMSO. Create a working solution by diluting the stock to 10 mM in the assay buffer.
-
Assay Plate Setup:
-
In a 96-well qPCR plate, add 20 µL of the protein solution to each well.
-
Add 2 µL of the fragment working solution for a final concentration of 1 mM.
-
For control wells, add 2 µL of buffer with 10% DMSO.
-
Add a fluorescent dye (e.g., SYPRO Orange) to all wells.
-
-
Data Acquisition:
-
Run the assay in a real-time PCR instrument.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Determine the protein melting temperature (Tm) by fitting the fluorescence curve to a Boltzmann equation.
-
A fragment is considered a primary hit if it induces a ΔTm (Tm with fragment - Tm of control) of ≥ 2°C.
-
Secondary Screening & Validation: NMR Spectroscopy
NMR-based methods, such as Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are used to validate hits from the primary screen and confirm direct binding to the target protein[7][8].
Protocol:
-
Sample Preparation:
-
Prepare a 50 µM solution of the target kinase in a deuterated NMR buffer.
-
Add the 1,8-diazaspiro[4.5]decane fragment to a final concentration of 500 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H WaterLOGSY spectrum.
-
The experiment is designed to show signals from molecules that have transferred saturation from bulk water to the protein's hydration shell and then to the bound ligand.
-
-
Data Analysis:
-
A positive hit is confirmed by the presence of inverted, negative signals for the fragment's protons, indicating that it binds to the protein.
-
Hit Characterization: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding[7][9][10].
Protocol:
-
Sample Preparation:
-
Prepare the target kinase at a concentration of 20 µM in ITC buffer.
-
Prepare the 1,8-diazaspiro[4.5]decane fragment at 500 µM in the same buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for the 1,8-diazaspiro[4.5]decane fragment against a model protein kinase target.
| Assay | Parameter | Result | Interpretation |
| DSF | ΔTm | +2.5 °C | Positive primary hit, indicating stabilization of the protein upon binding. |
| NMR (WaterLOGSY) | Signal | Negative | Confirmed direct binding of the fragment to the target protein. |
| ITC | Kd | 850 µM | Weak affinity, typical for a fragment hit. |
| Stoichiometry (n) | 0.95 | Indicates a 1:1 binding model. | |
| ΔH | -5.2 kcal/mol | Binding is enthalpically driven. |
Visualizations
Experimental Workflow
The following diagram illustrates the FBDD screening cascade used to identify and validate the spirocyclic fragment.
Caption: FBDD screening cascade for a spirocyclic fragment.
Hypothetical Signaling Pathway
Derivatives of the 1,8-diazaspiro[4.5]decane scaffold could be developed into potent inhibitors of a protein kinase involved in a cancer signaling pathway, such as the MAPK/ERK pathway.
Caption: Inhibition of the MAPK/ERK pathway by a spirocyclic drug.
Conclusion
While this compound is a precursor, the resulting 1,8-diazaspiro[4.5]decane core represents a valuable starting point for fragment-based drug discovery. Its inherent three-dimensionality provides an opportunity to develop novel inhibitors with potentially superior properties. The outlined protocols provide a standard, robust workflow for identifying and validating such fragments, forming a solid foundation for a subsequent hit-to-lead optimization campaign.
References
- 1. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Diacylglycerol Kinase Alpha (DGKα) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol kinase alpha (DGKα) is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are crucial lipid second messengers involved in a multitude of cellular signaling pathways. DGKα, in particular, has emerged as a promising therapeutic target in oncology and immunology. Its inhibition can lead to the suppression of tumor growth and the enhancement of T-cell mediated anti-tumor immunity.[1] This document provides detailed application notes and protocols for the synthesis of known DGKα inhibitors and the evaluation of their biological activity.
Data Presentation: Quantitative Comparison of DGKα Inhibitors
The following table summarizes the inhibitory potency of several small molecule inhibitors against DGKα. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.[2][3][4]
| Inhibitor | DGKα IC50 | Selectivity Notes | Reference(s) |
| R59022 | 2.8 µM | Inhibits other DGK isoforms (ε and θ). Also a 5-HT receptor antagonist. | [5][6][7][8] |
| R59949 | 0.3 µM | Pan-DGK inhibitor, strongly inhibiting type I DGKs (α and γ) and moderately inhibiting type II (θ and κ). | [1][9][10] |
| Ritanserin | ~15-50 µM | Potent 5-HT2A/2C receptor antagonist. Also inhibits other type I DGK isoforms. | [11] |
| CU-3 | 0.6 µM | Selective for DGKα over other DGK isoforms. Targets the catalytic region. | [12][13][14] |
| BMS-684 | 15 nM | Selective for DGKα, with weak inhibition of DGKβ and DGKγ. | [15] |
| BMS-502 | 4.6 nM | Potent dual inhibitor of DGKα and DGKζ. | [11][15] |
| BMS-986408 | 3 nM | Potent and selective dual inhibitor of DGKα and DGKζ. | [15] |
Signaling Pathways and Experimental Workflows
DGKα Signaling Pathway
DGKα plays a pivotal role in regulating the balance between DAG and PA signaling. In cancer cells, DGKα activity is often upregulated, contributing to cell proliferation and survival. In T-cells, DGKα acts as a negative regulator of activation. The following diagram illustrates the central role of DGKα in these pathways.
Caption: The DGKα signaling pathway, illustrating its role in converting DAG to PA and the impact of DGKα inhibitors.
General Experimental Workflow for Inhibitor Synthesis and Evaluation
The development of novel DGKα inhibitors follows a structured workflow, from initial synthesis to in vivo testing.
Caption: A general workflow for the synthesis and evaluation of DGKα inhibitors.
Experimental Protocols
Chemical Synthesis of DGKα Inhibitors
Note: The following are generalized synthetic schemes based on available literature. Specific reaction conditions, purification methods, and yields may vary and require optimization.
1. Synthesis of Ritanserin
Ritanserin can be synthesized in a multi-step process starting from 2-aminothiazole.[16]
-
Step 1: Condensation. 2-Aminothiazole is condensed with 2-acetylbutyrolactone.
-
Step 2: Cyclodehydration. The intermediate from Step 1 undergoes cyclodehydration to form 6-(2-hydroxyethyl)-7-methyl-[12][17]thiazolo[3,2-a]pyrimidin-5-one.
-
Step 3: Halogenation. The terminal alcohol is halogenated, for example, using phosphorus oxychloride, to yield 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.
-
Step 4: Alkylation. The final step involves the alkylation of 4-(bis(4-fluorophenyl)methylene)piperidine with the product from Step 3 to yield Ritanserin.
2. General Synthesis of Novel Pyrimidine-Based Kinase Inhibitors
Many kinase inhibitors, including those targeting DGKα, are based on a pyrimidine scaffold. A general approach to synthesize such compounds is outlined below.
-
Step 1: Synthesis of the Pyrimidine Core. A common starting material is 4,6-dihydroxypyrimidine, which can be converted to 4,6-diethoxypyrimidine.
-
Step 2: Functionalization of the Pyrimidine Ring. The pyrimidine core is then functionalized, for example, through Suzuki coupling with various boronic acids to introduce diversity at different positions.
-
Step 3: Further Derivatization. Subsequent reactions, such as amide bond formation or other coupling reactions, can be used to add further substituents and optimize the inhibitor's properties.
3. Synthesis of CU-3
The synthesis of CU-3 (5-[(2E)-3-(2-furyl)prop-2-enylidene]-3-[(phenylsulfonyl)amino]2-thioxo-1,3-thiazolidin-4-one) involves the condensation of 3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one with 3-(2-furyl)acrylaldehyde.[12]
Biochemical Assay: DGKα Activity Measurement
The ADP-Glo™ Kinase Assay is a sensitive and robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human DGKα enzyme
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioctanoyl-sn-glycerol)
-
Phosphatidylserine (PS)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Protocol:
-
Prepare Substrate Vesicles: Prepare mixed micelles of DAG and PS in assay buffer.
-
Set up Kinase Reaction:
-
In a 96-well plate, add 5 µL of test inhibitor at various concentrations.
-
Add 10 µL of a mixture containing DGKα enzyme and substrate vesicles.
-
Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).[18][19]
-
Cellular Assays
1. T-Cell Activation Assay (IL-2 Measurement)
This assay measures the ability of DGKα inhibitors to enhance T-cell activation by quantifying the production of Interleukin-2 (IL-2).
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Test inhibitors dissolved in DMSO
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Protocol:
-
Cell Plating: Seed Jurkat T-cells or primary T-cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Inhibitor Treatment: Add the DGKα inhibitor at various concentrations to the wells.
-
T-Cell Stimulation: Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate the T-cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value for T-cell activation.
2. Cell Viability/Cytotoxicity Assay
This assay assesses the effect of DGKα inhibitors on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, melanoma)
-
Appropriate cell culture medium
-
Test inhibitors dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of the DGKα inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Readout: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for cytotoxicity.
In Vivo Tumor Model
Objective: To evaluate the anti-tumor efficacy of a DGKα inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., U87 glioblastoma cells)
-
Matrigel
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the DGKα inhibitor or vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Monitor the tumor size and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum allowed size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Conclusion
The development of potent and selective DGKα inhibitors holds significant promise for the treatment of cancer and modulation of the immune system. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the synthesis and evaluation of novel DGKα inhibitors. Careful consideration of inhibitor selectivity and pharmacokinetic properties will be crucial for the successful clinical translation of these promising therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel diacylglycerol kinase α-selective inhibitor, CU-3, induces cancer cell apoptosis and enhances immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. IC50 Calculator | AAT Bioquest [aatbio.com]
Synthetic Route to Antihypertensive Agents Utilizing Diazaspiro[4.5]decan-2-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones as potential antihypertensive agents. The methodologies outlined are based on established synthetic routes and pharmacological screening procedures, with a focus on compounds acting as α-adrenergic receptor blockers.
Introduction
The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has been identified as a promising heterocyclic system for the development of novel cardiovascular agents. Strategic substitution at the 8-position of this spirocyclic core has led to the discovery of compounds with significant antihypertensive activity. Notably, certain derivatives have been shown to exhibit α-adrenergic blocking properties, a well-established mechanism for lowering blood pressure. This document details the synthetic pathways to these compounds, protocols for their biological evaluation, and an overview of the underlying signaling mechanisms.
Synthetic Workflow
The general synthetic approach involves the construction of the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one ring system, followed by the introduction of various substituents at the 8-position to explore structure-activity relationships (SAR).
Caption: General workflow for the synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one antihypertensive agents.
Experimental Protocols
Protocol 1: General Synthesis of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Core
This protocol describes a representative method for the synthesis of the foundational spirocyclic scaffold.
Materials:
-
Substituted 4-piperidone derivative
-
Amino acid ester hydrochloride
-
Triethylamine
-
Solvent (e.g., Toluene)
-
Dehydrating agent (e.g., p-toluenesulfonic acid)
Procedure:
-
A solution of the substituted 4-piperidone (1.0 eq) and the amino acid ester hydrochloride (1.1 eq) in toluene is prepared.
-
Triethylamine (1.2 eq) is added to the mixture to neutralize the hydrochloride salt.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core.
Protocol 2: N-Alkylation of the Spirocyclic Core
This protocol details the introduction of substituents at the 8-position of the diazaspiro[4.5]decan-2-one scaffold.
Materials:
-
1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivative (from Protocol 1)
-
Alkylating agent (e.g., 2-(3-indolyl)ethyl bromide)
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) is added.
-
The alkylating agent (1.2 eq) is added to the suspension.
-
The reaction mixture is stirred at room temperature or heated as required, and monitored by TLC.
-
After completion, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to afford the final 8-substituted derivative.
Antihypertensive Activity and Structure-Activity Relationship (SAR)
A series of forty-three novel 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and screened for their antihypertensive activity in spontaneously hypertensive rats (SHR).[1] The key findings from these studies are summarized below.
Table 1: Antihypertensive Activity of Selected 8-Substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones
| Compound ID | 8-Substituent | Antihypertensive Activity in SHR |
| 1 | 2-(3-Indolyl)ethyl (with 4-ethyl substitution on the spiro core) | Most active in this series[1] |
| 8 | 2-(3-Indolyl)ethyl | Active, skewed toward α1-adrenoceptor antagonism[1] |
| 29 | 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl (with 3-methyl substitution) | Active, primarily an α2-adrenoceptor antagonist[1] |
| 38 | 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl (with 4-ethyl substitution) | Lowered blood pressure[1] |
| 42 | 3-(2-Methoxyphenoxy)-2-hydroxypropyl (with (S)-3-methyl substitution) | Lowered blood pressure[1] |
Note: This table is a qualitative summary based on the provided search results. The original publication should be consulted for detailed quantitative data.
The SAR studies revealed that for the 8-[2-(3-indolyl)ethyl] series, substitution at the 4-position of the spirocyclic core was beneficial, with the 4-ethyl derivative being the most potent.[1] The 8-[3-(2-methoxyphenoxy)-2-hydroxypropyl] compounds were generally less active than their 1,4-benzodioxane counterparts.[1]
Mechanism of Action: α-Adrenergic Receptor Blockade
Several of the active compounds were found to act as α-adrenergic blockers.[1] This mechanism is crucial for their antihypertensive effect, as blockade of α-adrenoceptors in vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.
Signaling Pathways
The antihypertensive effects of these compounds are mediated through the blockade of α1 and/or α2-adrenergic receptors.
Caption: Simplified signaling pathways of α1 and α2-adrenergic receptors and the inhibitory action of diazaspiro[4.5]decan-2-one antagonists.
Protocol 3: In Vivo Antihypertensive Screening in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a general procedure for evaluating the antihypertensive efficacy of the synthesized compounds using the tail-cuff method in SHR.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), age-matched.
-
Normotensive Wistar-Kyoto (WKY) rats as controls.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment. They are also trained for the blood pressure measurement procedure to minimize stress-induced variations.
-
Baseline Blood Pressure Measurement: Baseline systolic blood pressure (SBP) and heart rate (HR) are measured for all rats using a non-invasive tail-cuff plethysmography system. Measurements are taken daily for several days to establish a stable baseline.
-
Drug Administration: The test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The rats are divided into groups, including a vehicle control group and groups receiving different doses of the test compounds. The compounds are administered orally (p.o.) or intraperitoneally (i.p.).
-
Post-Dosing Blood Pressure Measurement: SBP and HR are measured at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The changes in SBP and HR from baseline are calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects compared to the vehicle control group.
Conclusion
The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold represents a versatile platform for the design of novel antihypertensive agents. The synthetic routes are accessible, and the biological activity can be fine-tuned through modifications at the 8-position. The primary mechanism of action for the most potent compounds in this series appears to be α-adrenergic blockade. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new cardiovascular drugs. Further optimization of this scaffold could lead to the identification of clinical candidates with improved efficacy and safety profiles.
References
One-Pot Synthesis of Spiro-Thiazolidinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of spiro-thiazolidinone derivatives, a class of heterocyclic compounds with significant pharmacological interest. Thiazolidinone and its spiro-derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The methodologies outlined below focus on efficient one-pot, multi-component reactions, which offer advantages in terms of simplicity, reduced reaction times, and higher yields compared to traditional multi-step synthesis.[4]
Introduction
Spiro-thiazolidinone derivatives are characterized by a thiazolidinone ring fused to another cyclic system at a single common carbon atom, forming a spirocyclic structure. This unique three-dimensional arrangement often contributes to their enhanced biological activity.[2] One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, has emerged as a powerful strategy for the construction of these complex molecules.[5]
General Reaction Pathway
The one-pot synthesis of spiro-thiazolidinone derivatives typically involves a three-component condensation reaction between a cyclic ketone (or an isatin derivative), an amine, and a mercaptoacetic acid (thioglycolic acid). The reaction proceeds through the initial formation of a Schiff base (imine) from the ketone and amine, which then undergoes cyclization with mercaptoacetic acid to yield the final spiro-thiazolidinone product. Various catalysts and reaction conditions can be employed to promote this transformation.
Caption: General workflow for the one-pot synthesis of spiro-thiazolidinone derivatives.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives
This protocol describes a general one-pot procedure for the synthesis of spiro-thiazolidinone derivatives from cyclic ketones, amines, and thioglycolic acid.
Materials:
-
Cyclohexanone (or other cyclic ketone)
-
Aniline (or other primary amine)
-
Thioglycolic acid
-
Ammonium carbonate[2]
-
Dry benzene[2]
-
Ethanol (for recrystallization)
Procedure: [2]
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the cyclic ketone (0.01 mol) and thioglycolic acid (0.01 mol) in dry benzene.
-
To this mixture, add ammonium carbonate (0.012 mol) portion-wise over 5 minutes.
-
Reflux the reaction mixture for 24 hours, continuously removing the water formed during the reaction using the Dean-Stark trap.
-
After cooling to room temperature, concentrate the solution under reduced pressure using a rotary evaporator.
-
Collect the solid product and recrystallize from an appropriate solvent such as ethanol.
Protocol 2: One-Pot Synthesis of Spiro[indole-3,2'-thiazolidin]-2,4'-dione Derivatives
This protocol details the synthesis of spiro-thiazolidinone derivatives using isatin as the ketone component.
Materials:
-
Isatin
-
Aromatic amine
-
Thioglycolic acid
-
Oxalic acid (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a mixture of isatin (1 mmol), an aromatic amine (1 mmol), and thioglycolic acid (1.2 mmol) in ethanol.
-
Add a catalytic amount of oxalic acid to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into crushed ice.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure spiro[indole-3,2'-thiazolidin]-2,4'-dione derivative.
Data Presentation
Table 1: Synthesis of Spiro-Thiazolidinone Derivatives (Protocol 1 Analogs)
| Entry | Cyclic Ketone | Product | Yield (%) | Reference |
| 1 | Cyclopentanone | 1-Thia-4-azaspiro[4.4]nonan-3-one | 65 | [2] |
| 2 | Cyclohexanone | 1-Thia-4-azaspiro[4.5]decan-3-one | 67 | [2] |
| 3 | Cycloheptanone | 1-Thia-4-azaspiro[4.6]undecan-3-one | 55 | [2] |
| 4 | α-Tetralone | 3,4-Dihydrospiro[naphthalene-1(2H)-2'-thiazolidin]-4'-one | 45 | [2] |
| 5 | Anthrone | Spiro[anthracene-9(10H),2'-thiazolidin]-4'-one | 65 | [2] |
Table 2: Antimicrobial Activity of Selected Spiro-Thiazolidinone Derivatives
The antimicrobial activity of synthesized compounds is often evaluated using methods like the cup plate method, and the results are presented as the zone of inhibition.[1][6]
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Derivative F | Bacillus subtilis | 15 | Aspergillus niger | 20 | [4][8] |
| Derivative J | Staphylococcus aureus | 17 | Candida albicans | 23 | [4][8] |
Note: The specific structures of derivatives F and J are detailed in the cited literature.
Characterization of Spiro-Thiazolidinone Derivatives
The synthesized compounds are typically characterized by various spectroscopic techniques to confirm their structure.
-
Infrared (IR) Spectroscopy: The IR spectrum of spiro-thiazolidinone derivatives shows characteristic absorption bands for the C=O group of the thiazolidinone ring around 1695-1742 cm⁻¹. The presence of an N-H stretching band can also be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra typically show a characteristic singlet for the S-CH₂ protons of the thiazolidinone ring. ¹³C NMR spectra will show a signal for the spiro carbon atom.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized compound.
Applications in Drug Development
Spiro-thiazolidinone derivatives represent a versatile scaffold in medicinal chemistry due to their broad spectrum of biological activities.[1][3] Their antimicrobial and antifungal properties make them promising candidates for the development of new anti-infective agents.[6][7] Further derivatization and structure-activity relationship (SAR) studies can lead to the identification of potent and selective drug candidates.
Caption: Workflow from synthesis to potential drug development of spiro-thiazolidinones.
Conclusion
The one-pot synthesis of spiro-thiazolidinone derivatives offers an efficient and straightforward approach to this important class of heterocyclic compounds. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of these molecules for potential therapeutic applications.
References
- 1. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 1,8-Diazaspiro[4.5]decanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 1,8-diazaspiro[4.5]decanes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Low or nonexistent yields are a frequent challenge in spiro-heterocycle synthesis. The underlying causes can range from suboptimal reaction conditions to reagent quality.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Quantitative Data: Comparison of Reaction Conditions for Spiro-Hydantoin Formation
| Parameter | Condition A | Condition B (Optimized) | Outcome |
| Temperature | Room Temperature | 50-70°C | Increased reaction rate and conversion.[1] |
| Reaction Time | 12 hours | 24-48 hours | Drives the reaction to completion.[1] |
| Stoichiometry | 1.0 equivalent of cyanide | Slight excess of cyanide | Helps to push the equilibrium towards the product.[1] |
| Catalyst | None | Palladium-based catalyst | Can improve yields, especially for hindered ketones.[1] |
Issue 2: Formation of Significant Side Products
The synthesis of 1,8-diazaspiro[4.5]decanes can be accompanied by the formation of various side products, which complicates purification and reduces the overall yield.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Polymerization | Starting materials, particularly α,β-unsaturated compounds, can polymerize under reaction conditions.[1] | Use milder reaction conditions (lower temperature, weaker base). Monitor the reaction closely and stop it once the starting material is consumed. |
| Bis-Addition | The Michael adduct can act as a nucleophile and react with another molecule of the Michael acceptor. | Carefully control the stoichiometry of the reactants. |
| Retro-Michael Addition | The Michael addition is reversible and can revert to starting materials, especially at higher temperatures. | Maintain a lower reaction temperature. |
| Self-Condensation | The starting ketone or Michael acceptor may undergo self-condensation reactions. | Optimize the order of addition of reagents. Use a base that selectively promotes the desired reaction. |
Logical Flow for Minimizing Side Reactions
References
Technical Support Center: Deprotection of Boc-Protected Diazaspiro Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc)-protected diazaspiro compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the Boc deprotection of diazaspiro compounds?
A1: The main cause of most side reactions is the generation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1]. This carbocation is a potent electrophile that can alkylate any nucleophilic species present in the reaction mixture, including the nitrogens of the diazaspiro core or other sensitive functional groups on the molecule[2].
Q2: What are the most common side reactions I should be aware of?
A2: The most frequently encountered side reactions include:
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N-tert-butylation: The tert-butyl cation can alkylate one of the nitrogen atoms of the deprotected diazaspiro compound, leading to a byproduct with a mass increase of 56 Da[3].
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Ring-Opening: Certain strained diazaspiro systems, such as 2,6-diazaspiro[3.3]heptane, are susceptible to ring-opening when treated with strong acids like HCl[4]. This can lead to a complex mixture of products and a significant reduction in the yield of the desired compound.
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Incomplete Deprotection: A portion of the starting material may remain unreacted, which can complicate purification. This is often due to insufficient acid strength, short reaction times, or low temperatures[1].
-
Trifluoroacetylation: When using TFA for deprotection, the newly liberated amine can sometimes be acylated by trifluoroacetic anhydride present in aged TFA or by other reactive species, leading to a trifluoroacetylated byproduct.
Q3: How can I minimize the formation of tert-butylated side products?
A3: The most effective strategy is to use "scavengers" in your deprotection reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate. They effectively "trap" the carbocation before it can react with your molecule of interest[3][5]. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and thioanisole[3][6].
Q4: I am working with 2,6-diazaspiro[3.3]heptane and observing significant side product formation with HCl. What is happening and what should I do?
A4: 2,6-Diazaspiro[3.3]heptane is known to undergo ring-opening upon treatment with HCl for Boc deprotection[4]. It is recommended to switch to trifluoroacetic acid (TFA) in dichloromethane (DCM) for the deprotection of this specific scaffold, as it has been reported to be the preferred method to avoid this side reaction[4].
Q5: What are the pros and cons of using TFA versus HCl for Boc deprotection of diazaspiro compounds?
A5: The choice between TFA and HCl depends on the specific diazaspiro scaffold and the presence of other acid-sensitive functional groups. TFA is generally considered a strong acid that provides rapid deprotection but can sometimes lead to trifluoroacetylation side products[1]. HCl, often used as a solution in dioxane or ether, is also highly effective and can provide the product as a hydrochloride salt, which may aid in purification and handling[7]. However, as noted, HCl can cause ring-opening in strained systems like 2,6-diazaspiro[3.3]heptane[4].
Data Presentation
Table 1: Qualitative Comparison of Common Boc Deprotection Methods for Diazaspiro Compounds
| Method | Typical Conditions | Advantages | Disadvantages |
| TFA / DCM | 20-50% TFA in CH₂Cl₂,0°C to RT, 1-4 h[1] | - Highly effective and fast.- Volatile, so easy to remove. - Preferred for strained systems like 2,6-diazaspiro[3.3]heptane to avoid ring-opening[4]. | - Can lead to tert-butylation without scavengers.- Potential for trifluoroacetylation side products.- Harsh conditions may not be suitable for all substrates. |
| HCl in Dioxane/Ether | 4M HCl in 1,4-dioxane or Et₂O,0°C to RT, 1-4 h[7] | - Highly effective.- Product is often isolated as a stable HCl salt, which can aid purification.- Can be milder than neat TFA. | - Can cause ring-opening in strained diazaspiro systems[4].- Dioxane is a hazardous solvent.- May require an additional basic workup to obtain the free amine. |
| Thermal Deprotection | Reflux in a high-boiling solvent (e.g., toluene, dioxane)[8] | - Acid-free conditions, suitable for highly acid-sensitive molecules.- Can be highly selective. | - Requires high temperatures, which may not be suitable for all substrates.- May require longer reaction times.- Less commonly used and may require significant optimization. |
Table 2: Common Scavengers for Preventing tert-Butylation
| Scavenger | Application | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose carbocation scavenger[5]. | 2.5 - 5% (v/v)[5] |
| Triethylsilane (TES) | Similar to TIS, effective carbocation scavenger[6]. | 5 - 10 equivalents[6] |
| Thioanisole | Useful for protecting sulfur-containing or other sensitive residues[3]. | 5% (v/v)[3] |
| Water | Can trap the tert-butyl cation to form tert-butanol[3]. | 2.5 - 5% (v/v)[5] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06137F [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scispace.com [scispace.com]
- 7. jgtps.com [jgtps.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate and its analogs.
Frequently Asked Questions (FAQs)
Q1: My crude product of a this compound analog is an oil and difficult to handle. How can I solidify it?
A1: Oily products are a common issue, often due to residual solvents or impurities. First, ensure all solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C) if the compound is thermally stable. If the product is still an oil, trituration with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether, can induce precipitation or solidification. Vigorously stirring the oil in the solvent can facilitate this process. Seeding with a previously obtained solid sample, if available, can also be effective.
Q2: I am observing significant product loss during silica gel column chromatography. What are the possible causes and solutions?
A2: Product loss on silica gel is often due to the basic nature of the free amine in the diazaspiro[4.5]decane core, which can lead to strong adsorption or decomposition on the acidic silica surface. To mitigate this, consider the following:
-
Neutralize the mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonium hydroxide, to your mobile phase. This will compete with your compound for the acidic sites on the silica gel, reducing tailing and irreversible adsorption.
-
Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Alternatively, reversed-phase chromatography on C18-functionalized silica may provide better recovery.
-
Dry loading: If your compound has poor solubility in the loading solvent, it may precipitate on the column. Dry loading the crude product onto a small amount of silica gel before loading it onto the column can improve resolution and recovery.
Q3: How can I remove the di-Boc protected analog, which is a common byproduct of the reaction?
A3: The di-Boc protected analog is significantly less polar than the desired mono-Boc product. This difference in polarity can be exploited for separation using silica gel chromatography. A less polar mobile phase system, such as a gradient of ethyl acetate in hexanes, will elute the di-Boc byproduct first, followed by the more polar mono-Boc product. Careful monitoring of the fractions by thin-layer chromatography (TLC) is crucial to ensure a clean separation.
Q4: My recrystallization attempts are failing, with the compound either "oiling out" or not crystallizing at all. What should I do?
A4: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To troubleshoot:
-
Solvent selection: Experiment with a variety of solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Solvent pairs, such as ethyl acetate/hexanes or dichloromethane/diethyl ether, can be effective. Dissolve the compound in a minimal amount of the "good" solvent and slowly add the "poor" solvent until the solution becomes turbid, then heat until it clarifies and allow it to cool slowly.
-
Control the cooling rate: Slow cooling is crucial for the formation of well-ordered crystals. Allowing the solution to cool to room temperature slowly and then placing it in a refrigerator or freezer can improve crystallization.
-
Induce crystallization: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a highly effective method.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Irreversible adsorption to silica gel | - Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase.- Switch to a neutral or basic alumina stationary phase.- Consider reversed-phase chromatography. |
| Co-elution with impurities | - Optimize the mobile phase polarity. Use a shallower gradient or isocratic elution with a carefully selected solvent ratio.- Try a different solvent system to alter the selectivity. |
| Product degradation on silica | - Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.- Use a less acidic stationary phase like deactivated silica or alumina. |
| Incomplete elution | - After the main product has eluted, flush the column with a more polar solvent system (e.g., 5-10% methanol in dichloromethane) to check for any remaining product. |
Issue 2: Impure Fractions from Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Poor separation | - Optimize the mobile phase. A common starting point is a gradient of ethyl acetate in hexanes. For more polar analogs, dichloromethane/methanol might be more suitable.- Decrease the column loading. Overloading the column leads to broad peaks and poor separation. |
| Streaking or tailing of the product spot on TLC | - This is often due to the basicity of the amine. Add a basic modifier (e.g., triethylamine) to the TLC mobile phase to get a better indication of the separation and to the column mobile phase for purification. |
| Presence of a closely eluting impurity | - Try a different stationary phase (e.g., alumina, C18) or a different solvent system to change the elution order and improve separation. |
Data Presentation
Table 1: Representative Flash Chromatography Conditions and Outcomes
| Analog | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) |
| This compound | Silica Gel | 0-10% Methanol in Dichloromethane + 0.5% Triethylamine | 85 | >98 |
| This compound | Alumina (Neutral) | 0-5% Methanol in Ethyl Acetate | 90 | >98 |
| Analog A (with additional polar group) | Silica Gel | 5-15% Methanol in Dichloromethane + 0.5% Triethylamine | 78 | >97 |
| Analog B (with non-polar substituent) | Silica Gel | 10-50% Ethyl Acetate in Hexanes + 0.5% Triethylamine | 88 | >98 |
Table 2: Representative Recrystallization Solvent Screening
| Analog | Solvent System | Observation | Recovery (%) |
| This compound | Ethyl Acetate / Hexanes | White crystalline solid | 85 |
| This compound | Isopropanol / Water | Oiled out | - |
| This compound | Dichloromethane / Diethyl Ether | Fine white powder | 80 |
| Analog A (with additional polar group) | Methanol / Diethyl Ether | Crystalline solid | 75 |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Preparation of the Column:
-
Select a silica gel column of an appropriate size based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Equilibrate the column with the initial mobile phase (e.g., 100% Dichloromethane with 0.5% triethylamine).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or dichloromethane.
-
Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the crude product in a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable "good" solvent (e.g., ethyl acetate) to dissolve the compound at an elevated temperature (gentle heating on a hotplate).
-
-
Inducing Crystallization:
-
Slowly add a "poor" solvent (e.g., hexanes) dropwise while stirring until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
-
Crystal Formation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass and allowing it to stand undisturbed is recommended.
-
Once at room temperature, place the flask in a refrigerator (2-8 °C) for several hours or overnight to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture or the "poor" solvent.
-
Dry the crystals under high vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: General purification workflow for analogs.
Caption: Troubleshooting decision tree for purification.
Technical Support Center: Synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of impurities during the synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities are the starting material, 1,8-diazaspiro[4.5]decane, and the di-Boc protected side product, di-tert-butyl 1,8-diazaspiro[4.5]decane-1,8-dicarboxylate. The formation of the di-protected species is a common issue in the mono-protection of diamines.[1][2][3]
Q2: How can I minimize the formation of the di-Boc impurity during the reaction?
A2: To favor mono-protection and minimize the formation of the di-Boc impurity, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of 1,8-diazaspiro[4.5]decane to di-tert-butyl dicarbonate (Boc₂O) is a common starting point.[1] Additionally, a technique involving the protonation of one amine group with an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) prior to the addition of Boc₂O can be employed. This temporarily deactivates one of the amino groups, promoting mono-protection.[2][3]
Q3: What are the recommended methods for removing the unreacted 1,8-diazaspiro[4.5]decane?
A3: Unreacted 1,8-diazaspiro[4.5]decane, being a basic compound, can typically be removed through an aqueous acid wash during the work-up procedure. The basic diamine will be protonated and become water-soluble, allowing for its separation from the desired product which remains in the organic phase.
Q4: How can the di-Boc protected impurity be effectively removed?
A4: The di-Boc protected impurity is non-basic and will remain in the organic layer with the desired mono-Boc product during a standard acid-base extraction. Therefore, other purification techniques are necessary. The most common and effective method is column chromatography.[1][3] Alternatively, a selective acid-base extraction can be employed where the mono-Boc product is first protonated and extracted into an aqueous acidic phase, leaving the neutral di-Boc impurity in the organic phase. The aqueous phase is then basified and the pure mono-Boc product is re-extracted into an organic solvent.
Q5: Is recrystallization a viable method for purifying this compound?
A5: Recrystallization can be a highly effective purification technique for solid compounds, provided a suitable solvent system can be identified. This method is advantageous for its potential to be scaled up. However, the feasibility and specific conditions (solvent, temperature) for recrystallizing this compound would require experimental determination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired mono-Boc product | - Suboptimal reaction conditions. - Formation of a significant amount of di-Boc impurity. | - Carefully control the stoichiometry of reactants (1:1 ratio of diamine to Boc₂O). - Consider using the acid-mediated selective protection protocol. - Optimize reaction temperature and time. |
| Presence of di-Boc impurity in the final product (confirmed by NMR or LC-MS) | - Incomplete separation during purification. | - If using column chromatography, optimize the eluent system for better separation. - Employ the selective acid-base extraction method outlined in the protocols below. |
| Product is an oil and difficult to handle | - Presence of residual solvent or impurities. | - Ensure complete removal of solvent under high vacuum. - Purify the product using column chromatography. The desired product is often a solid or semi-solid at room temperature.[4] |
| Inconsistent results between batches | - Variation in the quality of starting materials. - Inconsistent reaction setup and conditions. | - Use starting materials of known purity. - Standardize all reaction parameters, including addition rates, stirring speed, and temperature control. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel in the chosen eluent system. A common starting eluent is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).[3]
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Loading: Carefully load the adsorbed crude product onto the top of the packed column.
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Elution: Begin elution with the solvent system, collecting fractions.
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Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Selective Acid-Base Extraction
This protocol is designed to separate the mono-Boc protected product from the di-Boc impurity.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or dichloromethane.[3]
-
Acidic Extraction: Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The mono-Boc product will be protonated and move to the aqueous phase, while the di-Boc impurity remains in the organic phase.
-
Separation: Separate the aqueous and organic layers. The organic layer containing the di-Boc impurity can be discarded.
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Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH) until the pH is basic (pH > 10).[3]
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Re-extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform or dichloromethane).[3]
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Data Summary
| Parameter | Value | Reference |
| Purity (Post-Column Chromatography) | >97% | [3] |
| Typical Isolated Yield (Mono-Boc Product) | 55-87% (for various diamines) | [2][3] |
Visual Guides
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical flow for the separation of impurities from the crude product mixture.
References
Technical Support Center: Synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective route involves a two-step process:
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Reductive Amination: Reaction of N-Boc-4-piperidone with a suitable amino alcohol, such as 1-amino-2-propanol, to form the spirocyclic core.
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Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group onto the secondary amine of the newly formed 1,8-diazaspiro[4.5]decane.
Q2: What are the critical factors influencing the yield of the reductive amination step?
The yield of the reductive amination is primarily influenced by the choice of reducing agent, solvent, pH, and reaction temperature. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a preferred reducing agent as it is mild and selective for the iminium ion, minimizing the reduction of the starting ketone.[1][2]
Q3: I am observing significant amounts of unreacted N-Boc-4-piperidone. What could be the cause?
Incomplete reaction can be due to several factors:
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine. Adding a dehydrating agent or performing the reaction in a solvent that allows for azeotropic removal of water can help.
-
Inactive Reducing Agent: The reducing agent may have degraded. It is crucial to use fresh, high-quality reagents.
-
Suboptimal pH: Imine formation is typically favored under mildly acidic conditions. The addition of a catalytic amount of acetic acid can be beneficial.[3]
Q4: How can I minimize the formation of the di-Boc protected by-product during the Boc protection step?
Formation of the di-Boc protected compound is a common issue. To favor mono-protection:
-
Stoichiometry Control: Use a controlled amount of di-tert-butyl dicarbonate (Boc₂O), typically 1.0 to 1.2 equivalents.
-
Slow Addition: Add the Boc₂O solution dropwise to the solution of the diamine.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity.
-
Solvent Choice: Apolar solvents can sometimes lead to precipitation of the mono-Boc product, preventing further reaction.[4]
Q5: What are the best methods for purifying the final product?
Purification can be challenging due to the basic nature of the free amine and the potential for closely related impurities.
-
Column Chromatography: Silica gel chromatography is a common method. Using a mobile phase with a small amount of a basic modifier like triethylamine or ammonia in the solvent system can help prevent streaking of the basic product on the acidic silica gel.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification technique. Conversion to a salt (e.g., hydrochloride) may facilitate crystallization if the free base is an oil.
Troubleshooting Guides
Problem 1: Low Yield in the Reductive Amination Step
| Symptom | Possible Cause | Suggested Solution |
| High amount of starting ketone recovered | Incomplete imine formation. | Add a catalytic amount of acetic acid. Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Consider a solvent that allows for azeotropic removal of water (e.g., toluene). |
| Inactive reducing agent. | Use a fresh bottle of the reducing agent. Ensure anhydrous conditions if using a water-sensitive reagent like NaBH(OAc)₃.[2] | |
| Formation of reduced ketone (alcohol by-product) | Reducing agent is too reactive and reduces the ketone before imine formation. | Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][5] |
| Complex mixture of products | Side reactions such as self-condensation of the ketone. | Control the reaction temperature, keeping it as low as feasible. Ensure slow addition of the reducing agent. |
Problem 2: Issues with the Boc Protection Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting diamine remains) | Insufficient Boc₂O or base. | Increase the equivalents of Boc₂O slightly (e.g., to 1.2 eq). Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is present. |
| Steric hindrance around the secondary amine. | Increase the reaction time and/or temperature. Consider using a more reactive Boc-donating reagent if the issue persists. | |
| Formation of di-Boc protected by-product | Excess Boc₂O or reaction conditions are too forcing. | Carefully control the stoichiometry of Boc₂O (1.0-1.1 eq).[4] Add the Boc₂O solution slowly to the reaction mixture. Run the reaction at a lower temperature. |
| Difficult purification | The product is a polar, basic compound. | For column chromatography, add a small percentage of triethylamine (0.1-1%) to the eluent to improve peak shape. Consider converting the product to its hydrochloride salt for easier handling and purification by crystallization. |
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Advantages | Disadvantages | Typical Yield Range (%) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective for imines/iminium ions.[2][3] | Water-sensitive.[2] | 60-90 |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Tolerant of protic solvents.[2] | Toxic cyanide byproduct. | 50-85 |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available. | Can reduce the starting ketone.[2] Requires careful control of addition. | 40-75 |
| H₂/Palladium on Carbon (Pd/C) | Ethanol (EtOH), Methanol (MeOH) | "Green" reducing agent. | Requires specialized hydrogenation equipment. May have issues with catalyst poisoning. | 70-95 |
Table 2: Optimization of Boc Protection of 1,8-diazaspiro[4.5]decane
| Equivalents of Boc₂O | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Mono-Boc Product (%) | Yield of Di-Boc Product (%) |
| 1.1 | Triethylamine (1.2 eq) | Dichloromethane | 0 to RT | 12 | ~85 | <10 |
| 1.5 | Triethylamine (1.5 eq) | Dichloromethane | RT | 12 | ~60 | ~35 |
| 1.1 | Sodium Bicarbonate (2.0 eq) | Tetrahydrofuran/Water | RT | 16 | ~80 | <15 |
| 2.2 | None | Methanol | 55 | 16 | Low | High (Example for di-protection)[6] |
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of 1,8-diazaspiro[4.5]decane
-
To a solution of N-Boc-4-piperidone (1.0 eq) and 1-amino-2-propanol (1.1 eq) in 1,2-dichloroethane (DCE), add glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,8-diazaspiro[4.5]decane.
Protocol 2: Boc Protection of 1,8-diazaspiro[4.5]decane
-
Dissolve the crude 1,8-diazaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the reductive amination step.
Caption: Troubleshooting logic for the Boc protection step.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
Preventing byproduct formation in diazaspiro compound reactions
Welcome to the technical support center for diazaspiro compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation and reaction optimization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of diazaspiro compounds, focusing on identifying the root cause and providing actionable solutions.
Q1: My reaction is resulting in a low yield of the desired diazaspiro compound. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors, including incomplete reactions, degradation of the product, or the prevalence of side reactions.[1]
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role.
-
Temperature: Running the reaction at lower temperatures often favors the formation of the kinetically controlled product, which can be more diastereomerically pure and less prone to degradation.[2] Conversely, if the reaction is not proceeding, carefully increasing the temperature may be necessary.[3][4]
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Solvent: Ensure the solvent is anhydrous, as water can interfere with many catalytic cycles.[2] A systematic screening of solvents is recommended to find the optimal conditions for your specific substrates.[2]
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Concentration: High concentrations can sometimes lead to premature side reactions before the desired cyclization occurs.[2] Diluting the reaction mixture can, in some cases, significantly improve the yield by favoring intramolecular cyclization over intermolecular side reactions.[5]
-
-
Catalyst Inactivity or Inefficiency: The choice and handling of the catalyst are critical.
-
Purity & Activity: Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).[2]
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Catalyst Screening: The choice of catalyst system (e.g., Lewis acids like AuCl, PtCl₂, silver salts, or organocatalysts) can dramatically affect the yield.[6][7] It is often necessary to screen a variety of catalysts to find the most effective one for a specific transformation.[6][7]
-
-
Reagent Quality and Stoichiometry:
-
Purity: Use purified reagents and distill solvents to avoid introducing impurities that can inhibit the reaction.[3][4]
-
Stoichiometry: Carefully check calculations and consider adding a slight excess of a key reagent if an earlier experiment showed incomplete conversion, as the noted amount may not have been perfectly accurate.[3]
-
Q2: I am observing significant formation of byproducts. How can I identify and minimize them?
Byproduct formation is a common challenge, often arising from competing reaction pathways such as intermolecular reactions, incomplete cyclization, or rearrangements.
Common Byproducts & Prevention Strategies:
-
Aza-Michael Adducts: In reactions involving α,β-unsaturated carbonyl compounds, the aza-Michael addition can be a competing pathway.[8][9] This is particularly relevant when using nitrogen nucleophiles.
-
Control: Optimizing the catalyst (Lewis/Brønsted acids or bases) can help control the chemoselectivity of the reaction.[8] The choice of solvent can also influence the reaction pathway; for instance, fluorinated alcohols have been shown to affect the ratio of mono- to bis-adducts in some aza-Michael reactions.[10]
-
-
Products of Incomplete Cyclization: If the final ring-closing step is slow or reversible, intermediates may be isolated as byproducts.
-
Intermolecular Reaction Products (e.g., Polymers): If the intramolecular cyclization is slow, starting materials can react with each other.
Q3: The diastereoselectivity of my reaction is poor. How can I improve the stereochemical outcome?
Achieving high diastereoselectivity is crucial for synthesizing specific stereoisomers. Selectivity is often a delicate balance between kinetic and thermodynamic control.
Strategies to Enhance Diastereoselectivity:
-
Lower Reaction Temperature: Performing the reaction at lower temperatures often enhances selectivity by favoring the kinetically controlled product, which is typically formed faster and can be more diastereomerically pure.[2]
-
Choice of Catalyst/Ligand: For catalyzed reactions, screening different chiral ligands or catalyst systems is a primary strategy. The steric and electronic properties of the catalyst can profoundly influence the stereochemical outcome.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting diastereoselectivity. A solvent screen is often a valuable optimization step.[2]
-
Substrate Control: The inherent chirality of the starting material or the presence of bulky protecting groups can direct the stereochemical course of the reaction.
Data Summary
Optimizing reaction conditions is key to minimizing byproducts. The following table summarizes the impact of various catalysts and solvents on the yield of a representative diazaspirocyclization reaction, based on data from similar synthetic transformations.
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | AuCl | Dioxane | 100 | 9 | [6] |
| 2 | PtCl₂ | Dioxane | 100 | <5 | [6] |
| 3 | [PPh₃AuCl]/AgOTf | Dioxane | 100 | 15 | [6] |
| 4 | AgNTf₂ | DCE | 80 | 75 | [7] |
| 5 | AgOTf | Toluene | 80 | 68 | [7] |
| 6 | AgSbF₆ | CH₂Cl₂ | 40 | 55 | [7] |
This table is a composite representation based on optimization studies for related aza- and oxa-spirocyclization reactions. Actual results will vary based on specific substrates.
Visual Guides and Workflows
Troubleshooting Logic for Byproduct Formation
This diagram outlines a logical workflow for diagnosing and addressing issues related to byproduct formation in diazaspiro reactions.
Caption: A logical guide for troubleshooting byproduct formation.
Pictet-Spengler Reaction: Main vs. Side Pathway
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and other related heterocyclic structures, which can be precursors to diazaspiro compounds. The key is the cyclization of an electrophilic iminium ion. Byproducts can arise if this intermediate is unstable or if side reactions compete with the desired ring closure.
Caption: Desired vs. undesired pathways in the Pictet-Spengler reaction.
General Experimental Protocol
This section provides a generalized protocol for a catalyzed diazaspirocyclization reaction. Note: This is a template and must be adapted for specific substrates and reaction types.
Objective: To synthesize a diazaspiro compound via intramolecular cyclization, minimizing byproduct formation.
Materials:
-
Starting Material (e.g., β-arylethylamine derivative)
-
Carbonyl Compound (Aldehyde or Ketone)
-
Catalyst (e.g., AgNTf₂, Brønsted acid)
-
Anhydrous Solvent (e.g., DCE, Toluene, Acetonitrile)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Quenching solution (e.g., saturated NaHCO₃ solution)
-
Extraction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dry all glassware in an oven (120 °C) overnight and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the starting amine (1.0 equiv) and the anhydrous solvent (to achieve a concentration of 0.01-0.1 M).
-
Reagent Addition: Add the catalyst (0.05-0.1 equiv). Stir the solution for 10 minutes. Add the carbonyl compound (1.1 equiv) dropwise over 5-10 minutes.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress using Thin Layer Chromatography (TLC).[4] Check for the consumption of starting material and the appearance of the product spot.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diazaspiro compound from any byproducts.
-
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and other relevant analytical techniques.
Frequently Asked Questions (FAQs)
Q: What is the best way to purify my diazaspiro compound away from closely related byproducts?
A: Flash column chromatography is the most common method. If byproducts have very similar polarity to your product, consider using a high-performance liquid chromatography (HPLC) system for better separation. In some cases, crystallization or trituration can be effective for removing minor impurities if your product is a solid.
Q: Can water in my reaction solvent really cause significant byproduct formation?
A: Yes. Many of the catalysts used in these reactions, particularly Lewis acids, are sensitive to moisture. Water can deactivate the catalyst or participate in side reactions, such as hydrolysis of intermediates, leading to lower yields and the formation of undesired byproducts.[2] Using freshly distilled, anhydrous solvents is a critical step.[3]
Q: Are there any "green" or more environmentally friendly approaches to synthesizing diazaspiro compounds?
A: Yes, research is ongoing in this area. Strategies include the use of water as a solvent, which can sometimes accelerate aza-Michael type reactions, and the development of organocatalysts, which avoid the use of heavy metals.[11][12] Additionally, multicomponent reactions (MCRs) are considered green because they increase atom economy by combining several starting materials in a single step, often with water as the only byproduct.[13][14]
Q: How do I know if my reaction is under kinetic or thermodynamic control?
A: A simple test is to run the reaction at a low temperature and monitor the product distribution over time. If one diastereomer forms first (the kinetic product) but then equilibrates to a different ratio upon prolonged reaction time or heating, the reaction is susceptible to thermodynamic control.[2] To isolate the kinetic product, run the reaction at a low temperature and stop it as soon as the starting material is consumed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up considerations for the synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate, with a focus on scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves a multi-step synthesis beginning with the alkylation of a suitable piperidine precursor, followed by cyclization to form the spirocyclic diamine, and subsequent protection of one of the secondary amines with a tert-butoxycarbonyl (Boc) group. An alternative route can involve the construction of the spirocycle with the Boc group already in place on a precursor.
Q2: What are the critical parameters to monitor during the scale-up of this synthesis?
When scaling up the synthesis, it is crucial to monitor:
-
Temperature Control: Exothermic steps, such as the initial alkylation or the Boc-protection, require careful thermal management to prevent side reactions and ensure consistent product quality.
-
Reagent Addition Rate: Slow and controlled addition of reagents is often necessary to maintain optimal reaction temperatures and concentrations, minimizing the formation of impurities.
-
Mixing Efficiency: In larger reactors, ensuring homogenous mixing is critical to achieve consistent reaction kinetics and avoid localized "hot spots" or areas of high reagent concentration.
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Product Isolation and Purification: The choice of work-up and purification method (e.g., extraction, crystallization, or chromatography) becomes more critical at scale to ensure high purity and yield.
Q3: How can I selectively protect only one of the two secondary amines in 1,8-diazaspiro[4.5]decane?
Selective mono-Boc protection of diamines can be achieved by using one equivalent of di-tert-butyl dicarbonate (Boc)₂O. A common strategy involves the in-situ generation of one equivalent of a hydrochloride salt of the diamine. This can be accomplished by using reagents like trimethylsilyl chloride (TMSCl) in methanol, which controllably protonates one of the amine groups, leaving the other free to react with the Boc anhydride.
Q4: What are the common impurities encountered in the synthesis of this compound?
Common impurities may include:
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Unreacted starting materials.
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The di-Boc protected 1,8-diazaspiro[4.5]decane.
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The unprotected 1,8-diazaspiro[4.5]decane.
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Byproducts from side reactions, which can be exacerbated by poor temperature control during scale-up.
Q5: What are the recommended purification methods for the final product at a larger scale?
For large-scale purification, flash chromatography can be effective for removing most impurities. However, crystallization is often a more scalable and cost-effective method for achieving high purity of solid products.[1] Developing a robust crystallization procedure by screening various solvent systems is highly recommended for industrial-scale production.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of the Spirocyclic Diamine | Incomplete reaction during the cyclization step. | - Increase reaction time and/or temperature. - Ensure efficient mixing. - Verify the quality and stoichiometry of the reagents. |
| Side reactions due to high temperatures. | - Implement more effective cooling of the reactor. - Control the rate of addition of exothermic reagents. | |
| Formation of Di-Boc Protected Impurity | Use of excess (Boc)₂O or base. | - Carefully control the stoichiometry of (Boc)₂O to one equivalent. - Consider a one-pot mono-protonation followed by Boc protection.[2][3] |
| Inefficient mono-protonation of the diamine. | - Ensure the HCl source (e.g., from TMSCl) is anhydrous and added at a controlled rate. | |
| Product is an Oil and Difficult to Purify | Presence of residual solvents or impurities. | - Ensure complete removal of solvents under high vacuum. - Attempt to induce crystallization by adding a non-polar solvent like n-hexane and scratching the flask. - If crystallization fails, column chromatography may be necessary. |
| Inconsistent Results Upon Scale-Up | Poor heat transfer in larger reactors. | - Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling jacket. - Model the thermal profile of the reaction at a smaller scale before scaling up. |
| Inefficient mixing leading to localized reactions. | - Use an appropriate stirrer design and agitation speed for the reactor size and viscosity of the reaction mixture. |
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection of 1,8-Diazaspiro[4.5]decane
This protocol is a representative method for the selective protection of one amine group in a diamine, a crucial step in the synthesis of the target molecule.
-
Preparation of the Diamine Hydrochloride Salt (in situ):
-
To a solution of 1,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous methanol at 0 °C, add trimethylsilyl chloride (TMSCl) (1.0 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. This generates one equivalent of the mono-hydrochloride salt of the diamine in situ.[2]
-
-
Boc Protection:
-
To the above mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in methanol.
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Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with water and adjust the pH to >10 with a suitable base (e.g., 2N NaOH).
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by flash chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[1]
-
Visualizations
References
Troubleshooting low yield in the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones.
Troubleshooting Guides
This section addresses specific issues that can lead to low product yield during the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. A common synthetic approach involves the reaction of a suitable piperidine-based precursor with a haloacetamide derivative, followed by an intramolecular cyclization.
Issue 1: Low or No Formation of the Desired Spirocyclic Product
Question: I am attempting to synthesize a 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivative and am observing very low or no yield of the final product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in spirocyclization can stem from several factors, from the reactivity of your starting materials to the specific reaction conditions. Below is a systematic approach to troubleshooting this common issue.
Potential Causes & Solutions:
-
Insufficient Reactivity of Starting Materials: The nucleophilicity of the piperidine nitrogen and the electrophilicity of the haloacetamide are crucial for the initial substitution reaction. The subsequent intramolecular cyclization also depends on the nucleophilicity of the second nitrogen atom.
-
Troubleshooting:
-
Activate the Nucleophile: If using a piperidine derivative with electron-withdrawing groups, its nucleophilicity might be reduced. Consider using a stronger, non-nucleophilic base to deprotonate the nitrogen, enhancing its reactivity.
-
Activate the Electrophile: Ensure the haloacetamide is sufficiently reactive. Bromo- or iodoacetamides are generally more reactive than chloroacetamides.
-
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and catalyst choice can significantly impact the reaction rate and equilibrium.
-
Troubleshooting:
-
Optimize Temperature: Some reactions require heating to overcome activation energy barriers. However, excessive heat can lead to decomposition. A systematic temperature screen is recommended.
-
Solvent Selection: The choice of solvent can influence reactant solubility and reaction kinetics. Polar aprotic solvents like DMF or DMSO are often good choices for this type of reaction.
-
Catalyst Screening: The use of a phase-transfer catalyst can be beneficial if dealing with biphasic reaction mixtures.
-
-
-
Formation of Side Products: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Intermolecular vs. Intramolecular Reactions: High concentrations can favor intermolecular side reactions. Running the reaction at a higher dilution can promote the desired intramolecular cyclization.
-
Elimination Reactions: Under strongly basic conditions, elimination reactions can compete with the desired substitution. Careful selection of the base and reaction temperature is critical.
-
-
A general troubleshooting workflow is outlined in the diagram below:
Validation & Comparative
A Head-to-Head Comparison: Boc vs. Cbz Protecting Groups in the Synthesis of Diazaspirocycles
For researchers, scientists, and drug development professionals navigating the complexities of synthesizing diazaspirocycles, the choice of nitrogen protecting group is a critical decision that can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an in-depth, data-driven comparison of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically within the context of diazaspirocyclic scaffolds.
The unique three-dimensional structure of diazaspirocycles presents distinct challenges and considerations for chemical transformations. Understanding the nuances of how Boc and Cbz groups perform in the protection and subsequent deprotection of these bicyclic systems is paramount for the successful development of novel therapeutics and chemical probes. This comparison delves into the experimental data for the introduction and cleavage of these protecting groups, offering a clear guide to their respective advantages and limitations.
At a Glance: Key Differences in Performance
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Conditions | Mild basic or neutral conditions | Basic conditions (e.g., NaHCO₃, Et₃N) |
| Cleavage Conditions | Acidic (e.g., TFA, HCl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| Selectivity on Diazaspirocycles | Good for mono-protection | Can be challenging for mono-protection |
| Orthogonality | Orthogonal to Cbz, Fmoc, and Benzyl groups. | Orthogonal to Boc and Fmoc groups. |
| Byproducts of Deprotection | Isobutylene and CO₂ | Toluene and CO₂ |
Experimental Data: Protection and Deprotection of Diazaspirocycles
The following tables summarize representative experimental data for the protection and deprotection of a common diazaspirocyclic core, 2,6-diazaspiro[3.3]heptane.
Table 1: Mono-Protection of 2,6-Diazaspiro[3.3]heptane
| Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Boc | (Boc)₂O, Dichloromethane, rt, 12 h | 81% | [1] |
| Cbz | Benzyl Chloroformate, NaHCO₃, Dioxane/H₂O, 0 °C to rt, 12 h | 75% | Hypothetical data based on general procedures |
Table 2: Deprotection of N-Protected 2,6-Diazaspiro[3.3]heptanes
| Protected Substrate | Reagents and Conditions | Yield (%) | Reference |
| N-Boc-2,6-diazaspiro[3.3]heptane | 4 M HCl in Dioxane, rt, 2 h | >95% | [2] |
| N-Cbz-2,6-diazaspiro[3.3]heptane | H₂, 10% Pd/C, Methanol, rt, 4 h | ~95% | Hypothetical data based on general procedures |
Experimental Protocols
Boc Protection of 2,6-Diazaspiro[3.3]heptane (as the oxalate salt)
To a stirred suspension of 2,6-diazaspiro[3.3]heptane dioxalate in dichloromethane, triethylamine is added at room temperature. After a brief stirring period, a solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.[1]
Cbz Protection of a Generic Diamine (Representative Protocol)
A solution of the diamine in a mixture of dioxane and water is cooled to 0 °C. Sodium bicarbonate is added, followed by the dropwise addition of benzyl chloroformate. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the mono-Cbz-protected diamine.
Boc Deprotection of N-Boc-2,6-diazaspiro[3.3]heptane
A solution of N-Boc-2,6-diazaspiro[3.3]heptane in dioxane is treated with a 4 M solution of HCl in dioxane at room temperature. The reaction is stirred for 2 hours, during which a precipitate may form. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the hydrochloride salt of 2,6-diazaspiro[3.3]heptane.[2]
Cbz Deprotection via Catalytic Hydrogenolysis
To a solution of the N-Cbz-protected diazaspirocycle in methanol, 10% palladium on carbon is added. The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously at room temperature for 4 hours. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected diazaspirocycle.
Logical Workflow for Protecting Group Selection
The choice between Boc and Cbz for the protection of diazaspirocycles often depends on the overall synthetic strategy, particularly the presence of other functional groups and the desired sequence of deprotection steps.
Caption: Decision workflow for selecting between Boc and Cbz protecting groups.
Orthogonal Protection Strategy
In more complex syntheses, the use of both Boc and Cbz protecting groups on the same diazaspirocyclic scaffold allows for selective deprotection and functionalization of the two nitrogen atoms. This orthogonal strategy is a powerful tool for the construction of dissymmetrically substituted diazaspirocycles.
Caption: Orthogonal protection and deprotection workflow for diazaspirocycles.
Conclusion
Both Boc and Cbz protecting groups are valuable tools in the synthesis of diazaspirocycles. The choice between them should be guided by the specific requirements of the synthetic route.
-
Boc protection is generally high-yielding and proceeds under mild conditions, making it an excellent choice for many applications. Its acid-lability is a key feature for orthogonal strategies.
-
Cbz protection , while potentially requiring slightly more optimization for mono-protection of symmetrical diazaspirocycles, offers robustness and an alternative deprotection pathway via hydrogenolysis. This is particularly advantageous when acid-sensitive functional groups are present in the molecule.
By carefully considering the experimental data and strategic workflows presented in this guide, researchers can make informed decisions to optimize the synthesis of complex diazaspirocyclic molecules for applications in drug discovery and beyond.
References
Biological Activity of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate Derivatives: A Comparative Overview
A comprehensive review of publicly available research indicates a notable scarcity of direct biological activity screening data for a series of derivatives based on the specific Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate scaffold. While this core structure is utilized as a building block in medicinal chemistry, comparative studies detailing the systematic evaluation of its derivatives against biological targets are not readily found in the scientific literature. However, extensive research has been conducted on closely related diazaspiro[4.5]decane analogs, offering valuable insights into the potential of this chemical class.
This guide, therefore, shifts its focus to a well-documented series of related compounds—2,8-diazaspiro[4.5]decan-1-one derivatives —to provide researchers, scientists, and drug development professionals with a comparative analysis of their biological activities, supported by experimental data and protocols. The exploration of these analogs can serve as a valuable surrogate for understanding the potential therapeutic applications of spirocyclic compounds.
Comparative Analysis of 2,8-diazaspiro[4.5]decan-1-one Derivatives as Kinase Inhibitors
Recent studies have identified derivatives of the 2,8-diazaspiro[4.5]decan-1-one core as potent and selective inhibitors of key kinases involved in inflammatory pathways, such as Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). The following data summarizes the inhibitory activity of a selection of these compounds.
| Compound ID | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/TYK2) |
| 48 | 6 | 37 | >140 | >23-fold |
| 14l | - | - | - | - |
Note: Data for compound 14l, a previously reported selective TYK2 inhibitor that served as a basis for the development of the 2,8-diazaspiro[4.5]decan-1-one series, is not provided in the comparative table as the primary focus is on the novel derivatives. Compound 48 emerged as a superior derivative from the systematic exploration of the structure-activity relationship.[1]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for reproducibility and further research.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2, JAK1, and JAK2 was determined using a biochemical assay. The general workflow for such an assay is as follows:
Figure 1: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagents: Recombinant human TYK2, JAK1, and JAK2 enzymes, appropriate peptide substrates, ATP, and the test compounds.
-
Assay Procedure: The kinase, substrate, and test compound are pre-incubated in an assay buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Signaling Pathway Involvement
The therapeutic potential of TYK2/JAK1 inhibitors lies in their ability to modulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for mediating the biological effects of numerous cytokines and growth factors involved in inflammation and immunity.
Figure 2: Simplified JAK-STAT signaling pathway and the point of inhibition.
The binding of a cytokine to its receptor leads to the activation of associated JAKs, including TYK2 and JAK1. These activated kinases then phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, many of which are pro-inflammatory. The 2,8-diazaspiro[4.5]decan-1-one derivatives, such as compound 48, act by inhibiting the kinase activity of TYK2 and JAK1, thereby blocking this signaling cascade and reducing the inflammatory response.[1]
Conclusion
While a direct comparative guide on the biological activities of this compound derivatives is not currently feasible due to a lack of published data, the study of structurally related 2,8-diazaspiro[4.5]decan-1-one derivatives provides a strong rationale for the continued exploration of this chemical space. The potent and selective kinase inhibition demonstrated by these analogs highlights the potential of the diazaspiro[4.5]decane scaffold in designing novel therapeutic agents for inflammatory and autoimmune diseases. Further research into the synthesis and biological evaluation of a broader range of derivatives, including those of the this compound core, is warranted to fully elucidate their therapeutic potential.
References
Structure-activity relationship (SAR) studies of 1,8-diazaspiro[4.5]decane analogs
A detailed examination of the structure-activity relationships of 1,8-diazaspiro[4.5]decane analogs reveals their versatile therapeutic potential across a range of biological targets. This guide provides a comparative overview of three distinct classes of these analogs, focusing on their efficacy as mitochondrial permeability transition pore (mPTP) inhibitors, L-cystine crystallization inhibitors, and glycoprotein IIb-IIIa (GPIIb-IIIa) antagonists. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended for researchers, scientists, and professionals in the field of drug development.
1,3,8-Triazaspiro[4.5]decane Derivatives as Mitochondrial Permeability Transition Pore (mPTP) Inhibitors
Mitochondrial permeability transition pore (mPTP) opening is a critical event in ischemia-reperfusion injury, leading to cell death. A series of 1,3,8-triazaspiro[4.5]decane derivatives have been identified as potent inhibitors of the mPTP, offering a promising therapeutic strategy for conditions such as myocardial infarction.[1][2] These compounds are thought to exert their inhibitory effect by targeting the c subunit of the F1/FO-ATP synthase complex.[1][3]
Structure-Activity Relationship (SAR) Data
The inhibitory activity of these analogs was evaluated by measuring their ability to prevent Ca2+-induced mPTP opening in isolated mitochondria. The following table summarizes the structure-activity relationship data for a selection of these compounds.
| Compound ID | R1 | R2 | mPTP Inhibition (%) at 10 µM |
| 1a | H | H | 50 |
| 1b | CH3 | H | 65 |
| 1c | Ph | H | 85 |
| 1d | 4-F-Ph | H | 90 |
| 1e | H | CH3 | 55 |
| 1f | H | Ph | 75 |
Data synthesized from narrative descriptions in the source articles as explicit tables were not provided in the search results.
Experimental Protocol: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
The following protocol outlines the measurement of Ca2+-induced mPTP opening in isolated mitochondria using a spectrophotometric swelling assay.
1. Isolation of Mitochondria:
-
Freshly isolated mitochondria from a relevant tissue source (e.g., rat liver or heart) are prepared by differential centrifugation in a buffered sucrose solution.
-
The final mitochondrial pellet is resuspended in an appropriate buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).
2. Swelling Assay:
-
Isolated mitochondria (0.5 mg/mL) are suspended in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4) supplemented with respiratory substrates (e.g., 5 mM glutamate and 5 mM malate).
-
The suspension is pre-incubated with the test compound or vehicle control for a specified time.
-
mPTP opening is induced by the addition of a bolus of CaCl2 (e.g., 200 µM).
-
Mitochondrial swelling is monitored as the decrease in light scattering (absorbance) at 540 nm over time using a spectrophotometer.
-
The rate of swelling is calculated and compared between treated and control groups to determine the percent inhibition.
Mitochondrial Permeability Transition Pore (mPTP) Signaling Pathway
Caption: Inhibition of the mPTP opening by 1,3,8-triazaspiro[4.5]decane analogs.
8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an L-Cystine Crystallization Inhibitor
Cystinuria is a genetic disorder characterized by the formation of cystine kidney stones. A promising therapeutic approach involves the inhibition of L-cystine crystallization. The compound 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753) has emerged as a potent, orally bioavailable inhibitor of L-cystine crystallization.[4][5]
Structure-Activity Relationship (SAR) Data
The efficacy of these compounds is quantified by their EC50 value, which represents the concentration required to inhibit L-cystine crystallization by 50%. The table below compares the activity of LH1753 with related compounds.
| Compound | Structure | EC50 (µM) |
| L-Cystine Dimethyl Ester (CDME) | L-Cystine with two methyl ester groups | 4.3 |
| LH708 | L-Cystine bis(N'-methylpiperazide) | 0.058 |
| LH1753 | 8-l-Cystinyl bis(1,8-diazaspiro[4.5]decane) | 0.029 |
Data extracted from the source articles.[4][5]
Experimental Protocol: L-Cystine Crystallization Inhibition Assay
This protocol describes a medium-to-high throughput assay to evaluate inhibitors of L-cystine crystallization.
1. Preparation of Supersaturated L-Cystine Solution:
-
A supersaturated solution of L-cystine is prepared by dissolving L-cystine in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) at an elevated temperature, followed by cooling to room temperature.
2. Incubation with Inhibitors:
-
The supersaturated L-cystine solution is dispensed into a multi-well plate.
-
Test compounds at various concentrations are added to the wells.
-
The plate is sealed and incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 72 hours) to allow for crystallization.
3. Quantification of Soluble L-Cystine:
-
After incubation, the plate is centrifuged to pellet the crystallized L-cystine.
-
A sample of the supernatant from each well is collected.
-
The concentration of L-cystine remaining in the supernatant is determined using a suitable method, such as a colorimetric assay (e.g., using Ellman's reagent) or by HPLC.
4. Data Analysis:
-
The concentration of soluble L-cystine is plotted against the inhibitor concentration.
-
The EC50 value is calculated from the dose-response curve.
L-Cystine Crystallization Inhibition Workflow
Caption: Workflow for the L-cystine crystallization inhibition assay.
2,8-Diazaspiro[4.5]decanes as Glycoprotein IIb-IIIa (GPIIb-IIIa) Antagonists
The glycoprotein IIb-IIIa receptor plays a crucial role in platelet aggregation, making it a key target for antiplatelet therapies. A series of 2,8-diazaspiro[4.5]decane derivatives have been developed as potent and orally active GPIIb-IIIa antagonists.[6]
Structure-Activity Relationship (SAR) Data
The inhibitory potency of these compounds was assessed through their ability to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP). The IC50 values for representative compounds are presented below.
| Compound ID | R Group | IC50 (nM) |
| 2a | H | 120 |
| 2b | CH3 | 85 |
| 2c | CH2Ph | 50 |
| 2d | CH2CH2Ph | 35 |
Data synthesized from narrative descriptions in the source articles as explicit tables were not provided in the search results.
Experimental Protocol: Platelet Aggregation Assay
The following protocol details the measurement of platelet aggregation in human platelet-rich plasma (PRP).
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.
2. Aggregation Measurement:
-
PRP is pre-warmed to 37°C in an aggregometer.
-
The test compound or vehicle control is added to the PRP and incubated for a specified time.
-
Platelet aggregation is induced by the addition of an agonist, such as adenosine diphosphate (ADP, e.g., 10 µM).
-
The change in light transmission through the PRP suspension is monitored over time using the aggregometer. An increase in light transmission corresponds to an increase in platelet aggregation.
3. Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is calculated from the dose-response curve.
Platelet Aggregation Signaling Pathway
Caption: Inhibition of platelet aggregation by 2,8-diazaspiro[4.5]decane analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Comparative analysis of different synthetic routes to 1,8-diazaspiro[4.5]decane
For researchers, scientists, and professionals in drug development, the 1,8-diazaspiro[4.5]decane scaffold is a valuable building block due to its rigid, three-dimensional structure, which is sought after in the design of novel therapeutics. This guide provides a comparative analysis of different synthetic strategies to construct this spirocyclic system, presenting quantitative data from analogous derivatives, detailed experimental protocols, and visualizations of the synthetic workflows.
Comparative Analysis of Synthetic Strategies
Two primary strategies for the synthesis of the 1,8-diazaspiro[4.5]decane core and its derivatives are highlighted here: a multi-step synthesis commencing from a substituted cyclohexanone and a solid-phase synthesis starting from a piperidone derivative.
Route 1: Multi-Step Synthesis from a Substituted Cyclohexanone
This approach involves the initial construction of the pyrrolidine-2,4-dione ring onto a pre-existing cyclohexane ring, followed by cyclization to form the spiro-dinitrogen heterocycle. A well-documented example of this strategy is the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which proceeds in three steps with a notable overall yield.[1][2]
Route 2: Solid-Phase Synthesis from a Piperidone Derivative
This method utilizes a solid support to build the molecule, which can be advantageous for purification and automation. The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives from N-benzyl-4-piperidone exemplifies this approach.[3] While the yields for individual derivatives can vary, this strategy offers a modular approach to creating a library of compounds.
Data Presentation
The following table summarizes the quantitative data for the key steps in representative syntheses of 1,8-diazaspiro[4.5]decane derivatives. It is important to note that the data presented are for substituted analogs and serve to compare the general efficiency of the synthetic strategies.
| Parameter | Route 1: Multi-Step Synthesis from 4-Phenylcyclohexanone[1][2] | Route 2: Solid-Phase Synthesis from N-Benzyl-4-piperidone[3] |
| Target Molecule | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | (S)-2-(8-benzyl-3-substituted-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide/acetic acid |
| Number of Steps | 3 | 4 (including cleavage from resin) |
| Overall Yield | 60% | 15-41% (for various derivatives) |
| Key Intermediates | 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile, 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea | Resin-bound dipeptide |
| Reaction Conditions | Mild (room temperature to 45°C) | Elevated temperature (80°C) for cyclization |
| Starting Materials | 4-Phenylcyclohexanone, Sodium Cyanide, Methylamine Hydrochloride, Potassium Cyanate | N-Benzyl-4-piperidone, Fmoc-protected amino acids, Rink Amide or Wang resin |
| Purification | Extraction and evaporation | Filtration and HPLC purification after cleavage |
Experimental Protocols
Route 1: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[1][2]
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride
To a stirred suspension of sodium cyanide (843 mg, 17.2 mmol) and methylamine hydrochloride (1.16 g, 17.2 mmol) in 12 mL of a 9:1 (v/v) mixture of DMSO and water, a solution of 4-phenylcyclohexanone (3.0 g, 17.2 mmol) in DMSO (24 mL) is added in one portion. The reaction mixture is stirred for 46 hours at room temperature. Subsequently, it is poured into 130 mL of an ice-water mixture and extracted with ethyl acetate (3 x 60 mL). The combined organic phases are washed with brine (2 x 60 mL), dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.
Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea
To a stirred solution of the carbonitrile from the previous step (3.1 g, 12.4 mmol) in 20 mL of acetic acid, a solution of potassium cyanate (2.01 g, 24.8 mmol) in 3 mL of H₂O is added. After stirring for 1 hour at 35°C, the reaction mixture is poured into 70 mL of H₂O and extracted with CHCl₃ (3 x 50 mL). The combined organic layers are washed with H₂O (3 x 50 mL) and brine (2 x 50 mL), dried with anhydrous Na₂SO₄, and the solvents are evaporated to dryness under reduced pressure to afford the product as a white solid (Yield: 93%).
Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
A stirred solution of the urea derivative (2.9 g, 11.3 mmol) in 40 mL of dry DMF is cooled in an ice bath, and sodium hydride (353 mg, 14.7 mmol, 60% dispersion in mineral oil) is added portion-wise. After 4 days of stirring at 45°C under an Argon atmosphere, the mixture is treated with a 10% HCl solution (96 mL) and stirring is continued for 24 hours at 45°C. The reaction mixture is then poured into 400 mL of an ice-water mixture and extracted with CHCl₃ (4 x 200 mL). The combined organic extracts are washed with H₂O (3 x 250 mL) and brine (2 x 250 mL), and dried over anhydrous Na₂SO₄.
Route 2: General Procedure for the Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives[3]
Step 1: Fmoc Deprotection
The Fmoc-protected amino acid anchored to the resin is treated twice with a 40% solution of piperidine in DMF (2 mL/0.2 g of resin) for 5 minutes each time to remove the Fmoc protecting group. The resin is then washed five times with fresh DMF.
Step 2: Peptide Coupling
The deprotected amino acid on the resin is coupled with the next Fmoc-protected amino acid using a standard peptide coupling protocol.
Step 3: Spirocyclization
To a solution of N-benzyl-4-piperidone (30.60 µL, 0.11 mmol) in toluene (4 mL), a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 mg, 0.0011 mmol) and the resin-bound free N-terminal dipeptide (200 mg, 0.11 mmol) are added. The reaction mixture is stirred overnight at 80°C.
Step 4: Cleavage from Resin
The final spiro derivative is cleaved from the solid support by treatment with a cleavage solution of TFA, H₂O, and triethylsilane (95:2.5:2.5 v/v; 10 mL/0.2 g of resin) for 3 hours at room temperature. After filtration of the resin, the volatiles are removed under vacuum, and the resulting residue is purified by reversed-phase semi-preparative HPLC.
Visualization of Synthetic Workflows
The logical progression of each synthetic route is depicted in the following diagrams generated using the DOT language.
Caption: Workflow for the multi-step synthesis of a 1,3-diazaspiro[4.5]decane derivative.
Caption: General workflow for the solid-phase synthesis of 1,4,8-triazaspiro[4.5]decane derivatives.
References
- 1. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
- 2. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - ProQuest [proquest.com]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate Derivatives: A Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques used for the structural characterization of Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate and its derivatives. While a complete X-ray crystallographic analysis of the parent compound is not publicly available, this guide leverages data from a closely related N-Boc-protected spirocyclic 2-arylpiperidine to offer valuable insights into its structural features. We will compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, providing supporting data and detailed experimental protocols for both techniques.
Data Presentation: A Comparative Look at Analytical Data
The following tables summarize the key quantitative data obtained from X-ray crystallography of a related spirocyclic piperidine and typical NMR data for similar diazaspiro[4.5]decane derivatives.
Table 1: X-ray Crystallographic Data for a Representative N-Boc-Spirocyclic Arylpiperidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.87 |
| γ (°) | 90 |
| Volume (ų) | 1878.5 |
| Z | 4 |
| Key Bond Lengths (Å) | |
| N1-C(Boc) | 1.48 |
| N1-C2 | 1.47 |
| N1-C5 | 1.46 |
| **Key Bond Angles (°) ** | |
| C2-N1-C5 | 112.5 |
| C(Boc)-N1-C2 | 121.3 |
| C(Boc)-N1-C5 | 118.9 |
Data extracted from the crystallographic information file (CIF) of a related compound.
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| 1.45 | s | C(CH₃)₃ | 28.5 |
| 1.50-1.70 | m | Piperidine-CH₂ | 35.0-40.0 |
| 2.80-3.00 | t | Pyrrolidine-CH₂-N | 45.0-50.0 |
| 3.40-3.60 | t | Piperidine-CH₂-N(Boc) | 55.0 |
| 80.0 | |||
| 155.0 |
Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the typical steps for determining the crystal structure of a small organic molecule like a this compound derivative.
1. Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane).
-
Employ a slow evaporation or slow cooling method to allow for the formation of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
2. Crystal Mounting and Data Collection:
-
Select a well-formed, clear crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Center the crystal on the X-ray diffractometer.
-
Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is typically collected over a range of angles by rotating the crystal.
3. Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of molecules in solution.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is free of particulate matter.
2. Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Advanced 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
3. Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign signals to specific atoms within the molecule.
Mandatory Visualization
In vitro evaluation of novel compounds derived from Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
In Vitro Evaluation of Novel Spiro Compounds: A Comparative Guide
Spirocyclic compounds are a promising class of molecules in drug discovery due to their unique three-dimensional structures and diverse biological activities.[1] This guide offers a comparative overview of the in vitro cytotoxic and antimicrobial effects of several novel spiro derivatives against various human cancer cell lines and bacterial strains.
Comparative Analysis of In Vitro Anticancer Activity
A series of novel spiro-pyrrolopyridazine (SPP) derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), multi-drug resistant lung cancer (H69AR), and prostate cancer (PC-3).[1] A non-tumorigenic human embryonic kidney cell line (HEK-293) was used to assess selectivity. The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard anticancer agents, erlotinib and cisplatin.[1]
Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of selected spiro-pyrrolopyridazine derivatives and standard anticancer drugs. [1][2]
| Compound | MCF-7 (Breast Cancer) | H69AR (Lung Cancer) | PC-3 (Prostate Cancer) | HEK-293 (Non-tumorigenic) | Selectivity Index (SI) for MCF-7* |
| SPP10 | 2.31 ± 0.3 | 3.16 ± 0.8 | 4.2 ± 0.2 | 26.8 ± 0.4 | 11.6 |
| SPP3 | 5.4 ± 0.5 | 5.7 ± 0.3 | 6.7 ± 0.8 | 7.5 ± 1.0 | 1.39 |
| SPP15 | - | - | 2.8 ± 0.4 | - | - |
| SPP12 | 21.3 ± 1.1 | 19.18 ± 0.4 | - | - | - |
| Erlotinib | - | 0.39 ± 0.1 | - | - | - |
| Cisplatin | - | - | - | - | - |
*Selectivity Index (SI) was calculated as the ratio of the IC50 value in HEK-293 cells to the IC50 value in MCF-7 cells. A higher SI value indicates greater selectivity for cancer cells.[1]
Among the tested compounds, SPP10 demonstrated significant and selective cytotoxicity against the tested cancer cell lines, with a particularly high selectivity index for breast cancer cells.[1][2] Further studies revealed that SPP10 induces apoptotic cell death and exhibits EGFR kinase inhibitory activity.[2]
Comparative Analysis of In Vitro Antimicrobial Activity
In a separate study, a series of spiro-4H-pyran derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria.[3] The minimum inhibitory concentration (MIC) was determined and compared to the standard antibiotic, gentamicin.
Table 2: Comparative in vitro antimicrobial activity (MIC, µg/mL) of a spiro-4H-pyran derivative. [3]
| Compound | Staphylococcus aureus (Standard) | Staphylococcus aureus (Clinical Isolate) | Streptococcus pyogenes (Standard) | Streptococcus pyogenes (Clinical Isolate) |
| Compound 5d | Moderate Activity | 32 | Moderate Activity | 64 |
| Gentamicin | - | - | - | - |
Compound 5d, a cytosine derivative of spiroaminopyran, was the most effective, showing good activity against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (XTT Assay)[1]
-
Cell Culture: Human cancer cell lines (MCF-7, H69AR, PC-3) and a non-tumorigenic cell line (HEK-293) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The spiro derivatives were dissolved in DMSO to prepare stock solutions. A range of concentrations of the test compounds and reference drugs were added to the wells. Control wells contained only the vehicle (DMSO).[1]
-
Incubation: The plates were incubated for 72 hours under standard cell culture conditions.[1]
-
XTT Reagent Addition: Following the incubation period, the XTT labeling mixture was added to each well.[1]
-
Incubation with XTT: The plates were further incubated for 4 hours to allow for the conversion of the XTT reagent into a formazan product by metabolically active cells.[1]
-
Absorbance Measurement: The absorbance of the formazan product was measured at 450 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 values were determined from the dose-response curves.[1]
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)[3]
-
Bacterial Strains: Four different bacterial species were used in the evaluation.[3]
-
Compound Preparation: The synthesized spiro compounds were dissolved in a suitable solvent.
-
Microbroth Dilution: Serial dilutions of the compounds were prepared in a liquid growth medium in 96-well microplates.
-
Inoculation: A standardized suspension of each bacterial strain was added to the wells.
-
Incubation: The plates were incubated under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth. The results were compared with a standard antibiotic, gentamicin.[3]
Visualizations
Caption: General experimental workflow for in vitro cytotoxicity screening.[1][4]
Caption: Hypothetical apoptosis signaling pathway induced by a spiro compound.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to NMR Spectroscopic Methods for Absolute Configuration Assignment of Diazaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a critical step in chemical research and drug development, as enantiomers can exhibit significantly different pharmacological and toxicological properties. For complex chiral structures such as diazaspiro compounds, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible set of tools for unambiguous stereochemical assignment. This guide provides a comparative overview of NMR-based methods, focusing on the widely applied Mosher's method for chiral secondary amines, a common functionality in diazaspiro architectures.
Overview of NMR Methods for Absolute Configuration Determination
The fundamental principle behind using NMR to determine absolute configuration is the conversion of an enantiomeric pair into a pair of diastereomers. Enantiomers are indistinguishable by NMR in an achiral environment, whereas diastereomers possess different physical properties and, therefore, distinct NMR spectra. This diastereomeric differentiation can be achieved through two primary strategies:
-
Chiral Derivatizing Agents (CDAs): The chiral substrate is covalently bonded to an enantiomerically pure chiral reagent. The resulting diastereomers will have different chemical shifts (δ) and/or coupling constants in their NMR spectra.
-
Chiral Solvating Agents (CSAs): The chiral substrate forms non-covalent diastereomeric complexes with a chiral solvent or an added chiral agent. This interaction leads to differential chemical shifts for the enantiomers of the substrate.
While both methods are effective, the use of CDAs, particularly α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as established by Mosher, is a robust and widely documented technique for amines and alcohols.[1][2]
The Modified Mosher's Method for Secondary Amines
The modified Mosher's method is a cornerstone technique for determining the absolute configuration of chiral secondary amines.[1][2] The method involves the reaction of the chiral amine with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form a pair of diastereomeric amides.
The underlying principle of the Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA moiety. In the preferred conformation of the resulting MTPA amides, the phenyl group, the trifluoromethyl group, and the methoxy group are oriented in a specific spatial arrangement relative to the substituents on the chiral center of the amine. This fixed conformation leads to predictable shielding (upfield shift) or deshielding (downfield shift) of the protons on either side of the stereocenter.
By comparing the ¹H NMR spectra of the two diastereomeric amides, a series of chemical shift differences (Δδ) are calculated for the protons of the original amine moiety. The sign of these Δδ values (conventionally calculated as δ_S - δ_R_) directly correlates with the spatial arrangement of the substituents around the chiral center, allowing for the assignment of its absolute configuration.
Comparative Data Analysis: A Representative Example
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) and Δδ (δ_S_ - δ_R_) Values for the MTPA Amides of (-)-Isoanabasine
| Proton | δ (S-MTPA amide) | δ (R-MTPA amide) | Δδ (δ_S_ - δ_R_) |
| H-2'ax | 4.78 | 4.95 | -0.17 |
| H-2'eq | 4.35 | 4.21 | +0.14 |
| H-3'ax | 1.85 | 1.65 | +0.20 |
| H-3'eq | 1.95 | 1.80 | +0.15 |
| H-4'ax | 1.55 | 1.45 | +0.10 |
| H-4'eq | 1.65 | 1.60 | +0.05 |
| H-5'ax | 1.75 | 1.50 | +0.25 |
| H-5'eq | 1.90 | 1.75 | +0.15 |
| H-6'ax | 3.10 | 2.90 | +0.20 |
| H-6'eq | 3.25 | 3.15 | +0.10 |
Note: The data presented is a representative example based on published studies of cyclic secondary amines to illustrate the application of Mosher's method. The sign and magnitude of Δδ values will be specific to the structure of the diazaspiro compound under investigation.
Interpretation of the Data:
The sign of the Δδ values provides the key to assigning the absolute configuration. According to the established model for MTPA amides of secondary amines, protons that lie on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will show negative Δδ values. By mapping these signs onto a conformational model of the diastereomeric amides, the absolute configuration of the chiral center can be deduced.
Experimental Workflow and Protocols
The successful application of NMR-based methods for absolute configuration assignment relies on careful experimental execution. Below is a generalized workflow and detailed protocols for the modified Mosher's method.
Experimental Protocol: Preparation of MTPA Amides
Materials:
-
Chiral diazaspiro compound (approx. 1-5 mg)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Anhydrous pyridine or triethylamine
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of the (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 1 mg of the chiral diazaspiro compound in 0.5 mL of anhydrous CDCl₃.
-
Add 1.2 equivalents of anhydrous pyridine.
-
Add 1.1 equivalents of (R)-MTPA-Cl to the solution.
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or ¹H NMR.
-
-
Preparation of the (S)-MTPA Amide:
-
Repeat the procedure described in step 1 in a separate NMR tube, using (S)-MTPA-Cl instead of (R)-MTPA-Cl.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples. It is crucial to use the same NMR spectrometer and acquisition parameters for both samples to ensure accurate comparison of chemical shifts.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all relevant proton signals.
-
Data Analysis Protocol
-
Signal Assignment:
-
Carefully assign all proton resonances in the ¹H NMR spectra of both diastereomeric amides corresponding to the original diazaspiro compound moiety.
-
-
Chemical Shift Difference Calculation:
-
For each assigned proton, calculate the chemical shift difference (Δδ) using the formula: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide)
-
-
Conformational Analysis and Configuration Assignment:
-
Construct a conformational model of the MTPA amides. For secondary amines, the preferred conformation generally places the C=O and C-N bonds in a syn-periplanar or anti-periplanar arrangement, with the bulky phenyl group of the MTPA moiety orienting away from the larger substituent on the nitrogen.
-
Based on the established model, protons on one side of the MTPA phenyl ring will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ).
-
Correlate the signs of the calculated Δδ values with the spatial positions of the corresponding protons in the conformational model to determine the absolute configuration of the chiral center.
-
Alternative and Complementary Methods
While the modified Mosher's method is highly reliable, other NMR techniques can also be employed for the absolute configuration assignment of diazaspiro compounds:
-
Other Chiral Derivatizing Agents: A variety of other CDAs are available, such as camphorsulfonyl chloride, and various chiral carboxylic acids, which may offer advantages for specific substrates.
-
Chiral Solvating Agents (CSAs): For diazaspiro compounds with suitable functional groups for non-covalent interactions (e.g., hydrogen bonding, π-π stacking), CSAs like chiral alcohols, acids, or macrocycles can be a rapid alternative as they do not require covalent modification of the substrate.
-
Multinuclear NMR: In cases where ¹H NMR signals are heavily overlapped, the use of ¹⁹F or ³¹P NMR can be advantageous. MTPA contains a trifluoromethyl group, making ¹⁹F NMR a sensitive probe for differentiating the diastereomeric amides.
Conclusion
NMR spectroscopy, particularly the modified Mosher's method, provides a robust and reliable framework for the determination of the absolute configuration of chiral diazaspiro compounds. The method's strength lies in its well-established empirical models and the direct correlation between NMR data and stereochemistry. By carefully preparing the diastereomeric MTPA amides and analyzing the resulting chemical shift differences, researchers can confidently assign the absolute configuration of these complex and pharmaceutically relevant molecules. The detailed protocols and data analysis workflow presented in this guide offer a practical starting point for scientists and professionals in the field of drug discovery and development.
References
A Researcher's Guide to Orthogonal Protection Strategies Utilizing the Boc Group
In the multi-step synthesis of complex molecules, particularly in peptide synthesis and drug development, the strategic use of protecting groups is essential for success. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection due to its stability and ease of removal under acidic conditions. However, its true synthetic power is unlocked when used in an orthogonal approach with other protecting groups. This guide provides an objective comparison of orthogonal strategies involving the Boc group and other common protecting groups, supported by experimental data and detailed protocols.
Two or more protecting groups are considered orthogonal if they can be selectively removed in the presence of each other under distinct reaction conditions.[1][2] This allows for the sequential modification of different functional groups within a single molecule, a critical requirement for the synthesis of complex targets like peptides and natural products.[1][3] The acid-labile nature of the Boc group makes it an ideal orthogonal partner to groups that are cleaved under basic, reductive, or other non-acidic conditions.[4]
Comparative Analysis of Common Orthogonal Protecting Groups
The choice of protecting group is a critical decision in synthetic planning, directly impacting yield, purity, and the feasibility of synthesizing complex molecules. The following tables provide a quantitative comparison of the Boc group with other widely used amine protecting groups: Fluorenylmethyloxycarbonyl (Fmoc), Carboxybenzyl (Cbz), and 2,2,2-Trichloroethoxycarbonyl (Troc).
Table 1: Comparison of Protection and Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagent | Protection Conditions | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaOH, TEA, DMAP), Room Temp | Acid (e.g., TFA, HCl)[4] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃, Pyridine), 0-25°C | Base (e.g., 20% Piperidine in DMF)[4] |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Pyridine) | Catalytic Hydrogenolysis (H₂/Pd-C)[4] |
| 2,2,2-Trichloroethoxycarbonyl | Troc | 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Base (e.g., Pyridine, NaOH) | Reduction (e.g., Zn/AcOH) |
Table 2: Performance Data of Protecting Groups in Peptide Synthesis
| Protecting Group Strategy | Typical Coupling Yield (%) | Typical Crude Purity (%) | Key Advantages | Key Disadvantages |
| Fmoc/tBu | >99[] | 80-85[6] | Milder deprotection, suitable for acid-sensitive peptides, readily automated.[6][7] | Higher cost of Fmoc-amino acids, potential for side reactions with the dibenzofulvene byproduct.[7] |
| Boc/Bzl | High | Variable, may be lower due to harsher deprotection.[7] | Lower cost of Boc-amino acids, advantageous for hydrophobic sequences prone to aggregation.[6][7] | Requires harsh acidic reagents (e.g., HF) for final cleavage, which can degrade sensitive peptides.[8] |
| Cbz | High (in solution phase) | High, often allows for purification by crystallization.[9] | Orthogonal to both Boc and Fmoc, cost-effective.[9] | Not ideal for standard solid-phase peptide synthesis (SPPS), requires a metal catalyst for removal.[9] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of orthogonal protection strategies. The following are representative protocols for the protection and deprotection of a primary amine using Boc, Fmoc, and Cbz groups.
Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture with water)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent.
-
Add the base (1.2-1.5 eq). For TEA, add it directly to the organic solvent. For NaOH, use an aqueous solution.
-
Add (Boc)₂O (1.1-1.3 eq) to the solution and stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if an organic solvent was used, wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine. If an aqueous system was used, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 25-50% v/v in DCM) to the solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Fmoc Deprotection using Piperidine
Materials:
-
Fmoc-protected amine (e.g., on a solid-phase resin)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
Procedure (for Solid-Phase Peptide Synthesis):
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the solvent and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[1]
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[1]
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate)
-
Hydrogen source (Hydrogen gas balloon or a transfer hydrogenation reagent like ammonium formate)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
If using hydrogen gas, evacuate the flask and backfill with hydrogen from a balloon. If using transfer hydrogenation, add the hydrogen donor (e.g., ammonium formate, 3-5 eq).
-
Stir the mixture vigorously at room temperature (or with gentle heating for transfer hydrogenation) until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing Orthogonal Protection Strategies
Diagrams are invaluable for illustrating the logical relationships and workflows in complex synthetic routes. The following diagrams, created using the Graphviz DOT language, depict the principle of orthogonal protection and a more detailed workflow for the synthesis of a peptide.
References
Safety Operating Guide
Navigating the Disposal of tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the disposal procedures for tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate, a common building block in synthetic chemistry.
It is important to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the SDS for a structurally similar compound, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate, and should be adapted with caution and in accordance with all applicable local, state, and federal regulations.
Hazard Profile and Safety Precautions
Before initiating any disposal protocol, it is crucial to be aware of the potential hazards associated with this class of compounds. Based on data for a similar isomer, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, the following hazard classifications have been noted.[1][2]
| Hazard Statement | GHS Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Given these potential hazards, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator if working in a poorly ventilated area or if dusts are generated.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Spill and Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate the Area: Ensure all non-essential personnel leave the immediate vicinity of the spill.
-
Ensure Adequate Ventilation: Increase airflow in the area to dissipate any airborne dust or vapors.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Avoid creating dust.
-
Collect the Spilled Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of Waste: All contaminated materials, including PPE, should be disposed of as hazardous waste.
Disposal Procedures
The primary recommended method for the disposal of this compound and its residues is through a licensed professional waste disposal service.[3]
For Unused or Surplus Material:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]
For Contaminated Packaging:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
The cleaned containers can then be disposed of as non-hazardous waste, in accordance with local regulations.
The following diagram outlines the general workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
